molecular formula C20H26ClNO4 B600973 Labetalol Impurity B HCl (Mixture of Diastereomers) CAS No. 33778-93-7

Labetalol Impurity B HCl (Mixture of Diastereomers)

Número de catálogo: B600973
Número CAS: 33778-93-7
Peso molecular: 379.89
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Labetalol Impurity B HCl (Mixture of Diastereomers), also known as Labetalol Impurity B HCl (Mixture of Diastereomers), is a useful research compound. Its molecular formula is C20H26ClNO4 and its molecular weight is 379.89. The purity is usually > 95%.
BenchChem offers high-quality Labetalol Impurity B HCl (Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Labetalol Impurity B HCl (Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4.ClH/c1-14(8-9-15-6-4-3-5-7-15)21-13-19(23)16-10-11-18(22)17(12-16)20(24)25-2;/h3-7,10-12,14,19,21-23H,8-9,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWTVSJZJXZZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Analysis of Labetalol Impurity B HCl, a Mixture of Diastereomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Impurity Profiling in Labetalol Drug Development

Labetalol, a member of the beta-blocker class of medications, is a crucial therapeutic agent for managing hypertension.[1][2] Its mechanism of action involves a dual blockade of both alpha- and beta-adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure.[3] Labetalol possesses two chiral centers, resulting in the existence of four stereoisomers.[4][5][6] The commercially available drug is a racemic mixture of these stereoisomers.[4][7] As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is of paramount importance to ensure its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in drug substances and products.[8] This guide provides an in-depth technical exploration of Labetalol Impurity B, a known related substance, focusing on its chemical structure as a diastereomeric mixture and the analytical methodologies required for its separation and characterization.

Deconstructing Labetalol Impurity B: Structure, Stereochemistry, and Formation

Chemical Structure: A Tale of Two Molecules

Labetalol Impurity B is chemically identified as methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate.[3][9][10] A direct comparison with the parent molecule, Labetalol (2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzamide), reveals a key structural modification: the primary amide functional group in Labetalol is replaced by a methyl ester in Impurity B.[6][9] This seemingly minor change can significantly impact the molecule's physicochemical properties and potentially its toxicological profile.

The hydrochloride salt form of Labetalol Impurity B is the commonly available reference standard for analytical testing.[10]

Diagram 1: Comparative Structures of Labetalol and Labetalol Impurity B

G cluster_0 Labetalol cluster_1 Labetalol Impurity B labetalol labetalol impurity_b impurity_b caption Structural comparison highlighting the amide to methyl ester difference.

Caption: Structural comparison of Labetalol and Impurity B.

The Diastereomeric Nature of Labetalol Impurity B

Similar to its parent compound, Labetalol Impurity B possesses two chiral centers. This stereochemical complexity gives rise to four possible stereoisomers, which exist as two pairs of diastereomers. The presence of these multiple stereoisomers necessitates the use of analytical techniques capable of resolving them, as different stereoisomers can exhibit distinct pharmacological and toxicological properties.

Genesis of an Impurity: Postulated Formation Pathway

Labetalol Impurity B is likely a process-related impurity, originating from the synthesis of Labetalol. One plausible route for its formation involves the presence of methanol as a solvent or reagent during the synthesis, leading to the esterification of a carboxylic acid precursor or a related intermediate instead of amidation. Understanding the synthetic pathway is crucial for implementing appropriate controls during manufacturing to minimize the formation of this impurity.

Diagram 2: Postulated Formation of Labetalol Impurity B

G A Carboxylic Acid Precursor B Labetalol Synthesis (Amidation) A->B Desired Reaction E Esterification Side-Reaction A->E Side Reaction C Labetalol B->C D Methanol (Solvent/Reagent) D->E F Labetalol Impurity B E->F G A Labetalol HCl Sample B HPLC Analysis (Pharmacopeial Method) A->B C Quantification of Total Impurity B B->C D Is Impurity B > Identification Threshold? C->D E No Further Action D->E No F Isolation of Impurity B D->F Yes G Chiral HPLC for Diastereomer Separation F->G H Spectroscopic Characterization F->H K Definitive Structure and Stereochemistry G->K I Mass Spectrometry (MS) H->I J NMR Spectroscopy (1H, 13C, 2D) H->J I->K J->K

Sources

An In-depth Technical Guide to the Degradation Pathway of Labetalol to Impurity B Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the chemical degradation pathway leading from the active pharmaceutical ingredient (API), labetalol hydrochloride, to its specified impurity, Labetalol Impurity B. As professionals in drug development and manufacturing, understanding and controlling impurity formation is paramount to ensuring drug safety, efficacy, and stability. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide robust, field-proven methodologies for studying this specific transformation. We will delve into the causality behind the degradation, the experimental design required to investigate it, and the analytical techniques for its quantification, thereby creating a self-validating system of inquiry.

Labetalol and the Imperative of Impurity Control

Labetalol is a widely used adrenergic antagonist for treating hypertension, acting on both alpha- and beta-receptors.[1] Its chemical structure, 2-hydroxy-5-[1-hydroxy-2-(1-methyl-3-phenylpropylamino)ethyl]benzamide hydrochloride, contains several functional groups susceptible to chemical degradation, including a secondary alcohol, a secondary amine, a phenolic hydroxyl group, and a primary benzamide.[1]

The stability of a drug substance is a critical quality attribute. Degradation products, or impurities, can arise during synthesis, storage, or upon administration. Even at trace levels, these impurities can potentially alter the drug's therapeutic efficacy or present a toxicological risk. Regulatory bodies worldwide, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of impurities. This guide focuses on a key degradation product: Labetalol Impurity B.

Characterization of Labetalol and Impurity B

A foundational understanding begins with the structures of the parent molecule and the impurity .

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Labetalol Hydrochloride 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzamide hydrochloride32780-64-6C₁₉H₂₅ClN₂O₃364.87
Labetalol Impurity B Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate802620-01-5C₂₀H₂₅NO₄343.42

Data sourced from Pharmaffiliates, Guidechem, and SynThink.[2][3][4]

The structural difference is stark: the primary amide group (-CONH₂) on the benzamide moiety of labetalol is replaced by a methyl ester group (-COOCH₃) in Impurity B.[2][4] This transformation is the core of our investigation.

Proposed Degradation Pathway: From Amide to Ester

While the literature extensively covers general forced degradation of labetalol[5][6], a specific, detailed mechanism for the formation of Impurity B is less commonly documented. Based on fundamental organic chemistry principles and the structures involved, a two-step pathway is the most chemically plausible route.

Step 1: Hydrolysis of the Amide to a Carboxylic Acid (Formation of Labetalol Impurity A)

The initial degradation step is the hydrolysis of the primary amide of labetalol. This reaction can be catalyzed by either acid or base. Given that the drug substance is labetalol hydrochloride, the acidic environment provided by the salt itself in the presence of moisture can facilitate this process. This hydrolysis yields Labetalol Impurity A (2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoic acid).

Step 2: Esterification of the Carboxylic Acid (Formation of Labetalol Impurity B)

The carboxylic acid intermediate (Impurity A) can then undergo esterification to form Impurity B. This reaction requires an alcohol (in this case, methanol) and an acid catalyst. The methanol can be introduced as a residual solvent from the manufacturing process or, more commonly, as a component of the analytical mobile phase or sample diluent during testing.

The diagram below illustrates this proposed sequential degradation pathway.

G cluster_hydrolysis Step 1: Hydrolysis cluster_esterification Step 2: Esterification cluster_reagents Key Reactants/Catalysts Labetalol Labetalol (-CONH2) ImpurityA Labetalol Impurity A (-COOH) Labetalol->ImpurityA H+ / H2O ImpurityB Labetalol Impurity B (-COOCH3) ImpurityA->ImpurityB H+ / CH3OH Water Water (Moisture) Methanol Methanol (Solvent) Acid Acid (H+) (e.g., from HCl salt)

Caption: Proposed degradation of Labetalol to Impurity B via hydrolysis and esterification.

Experimental Investigation: A Self-Validating Protocol

To validate the proposed pathway and understand the conditions favoring the formation of Impurity B, a comprehensive forced degradation study is essential. This workflow is designed to be a self-validating system, where the results from each stress condition inform the overall understanding of the degradation mechanism.

Objective

To intentionally degrade labetalol hydrochloride under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to identify and quantify the formation of degradation products, with a specific focus on elucidating the pathway to Impurity B.

Materials and Equipment
  • Labetalol Hydrochloride API

  • Labetalol Impurity B Reference Standard[7]

  • Reagents: Hydrochloric acid (1N), Sodium hydroxide (0.1N), Hydrogen peroxide (3%), Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA)[5][8]

  • Equipment: HPLC system with UV/DAD detector, analytical balance, pH meter, volumetric flasks, pipettes, oven, humidity chamber, photostability chamber.

Step-by-Step Experimental Protocol: Forced Degradation
  • Stock Solution Preparation: Accurately weigh and dissolve labetalol HCl in the mobile phase to prepare a stock solution of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1N HCl.

    • Heat the solution at 80°C for 2 hours.[5]

    • Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1N NaOH.

    • Keep at room temperature for 1 hour.[5]

    • Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.

    • Keep at room temperature for 1 hour.[5]

    • Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation:

    • Expose solid labetalol HCl powder to 80°C in an oven for 48 hours.[5]

    • Dissolve the stressed powder to prepare a 0.1 mg/mL solution.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of labetalol HCl to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Analyze the solution directly.

  • Pathway-Specific Stress (Hypothesis Testing):

    • Dissolve labetalol HCl in pure methanol containing 0.1% HCl.

    • Reflux the solution at 60°C for 4 hours.

    • Cool and dilute to a final concentration of 0.1 mg/mL with the mobile phase. This condition is specifically designed to promote the formation of Impurity B by providing the necessary reagents (acid and methanol).

Analytical Methodology: Stability-Indicating RP-HPLC

A robust, stability-indicating HPLC method is crucial to separate the parent drug from all potential degradation products.[6]

ParameterConditionRationale
Column Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)C18 provides excellent hydrophobic retention for separating labetalol and its related substances.[8]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent, improving peak shape for the amine-containing analytes.[8]
Mobile Phase B 0.1% TFA in Acetonitrile:Methanol (1:1)A strong organic mobile phase for efficient elution.[8]
Gradient Program Linear gradient from 17% to 80% B over 10 minA gradient is necessary to resolve early-eluting polar impurities from the main peak and late-eluting non-polar degradants.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.[8]
Column Temperature 35°CElevated temperature improves peak symmetry and reduces viscosity.[8]
Detection Wavelength 230 nmA suitable wavelength for detecting labetalol and its aromatic impurities.[8]
Injection Volume 10 µLStandard volume for analytical HPLC.

The workflow for this analysis is depicted below.

Caption: Workflow for the analysis and interpretation of forced degradation samples.

Expected Results and Interpretation

By analyzing the samples from each stress condition, a comprehensive degradation profile can be constructed.

  • Acid Hydrolysis: Significant degradation of labetalol is expected. A peak corresponding to Labetalol Impurity A should be observed, and potentially a smaller peak for Impurity B if methanol is present in the diluent.

  • Base Hydrolysis: Labetalol is also susceptible to base-catalyzed hydrolysis, leading to the formation of Impurity A.[5]

  • Pathway-Specific Stress: The sample refluxed in acidic methanol is predicted to show the most significant and cleanest conversion to Labetalol Impurity B. This result would provide strong evidence for the proposed two-step pathway.

  • Other Conditions: Thermal and oxidative stress may produce a different profile of degradants, highlighting the specificity of the pathway to Impurity B.[6]

The identity of the peak for Impurity B is confirmed by matching its retention time and UV spectrum (from the DAD detector) with that of a certified Labetalol Impurity B reference standard. Quantification is typically performed using area normalization, assuming a similar response factor, or by using the reference standard to create a calibration curve for more accurate results.

Conclusion

The degradation of labetalol hydrochloride to Impurity B is a chemically logical process driven by hydrolysis of the primary amide followed by esterification. This guide provides the theoretical framework and a practical, robust experimental protocol to study and validate this pathway. By employing systematic forced degradation studies and a specific, stability-indicating HPLC method, drug development professionals can effectively identify the conditions leading to the formation of Impurity B, enabling the development of control strategies for the formulation and storage of labetalol to ensure product quality and patient safety.

References

  • Vaishali, K. et al. (2015). STABILITY INDICATING RP–HPLC METHOD FOR DETERMINATION OF LABETALOL HCL IN PHARMACEUTICAL FORMULATION. World Journal of Pharmaceutical Research, 4(4), 1149-1161. Link

  • Ashok Chakravarthy, V. et al. (2016). Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms. Asian Journal of Pharmaceutical and Clinical Research, 9(Suppl. 2), 242-249. Link

  • ResearchGate. (n.d.). Structures of labetalol hydrochloride and its related impurity 2-hydroxy impurity. Retrieved from ResearchGate. Link

  • Phenomenex. (n.d.). Separation of Labetalol Hydrochloride and its Organic Impurities per USP Monograph. Link

  • Guidechem. (n.d.). Labetalol IMpurity B 802620-01-5 wiki. Link

  • Veeprho. (n.d.). Labetalol Impurities and Related Compound. Link

  • ResearchGate. (2026, March 19). Determination of potential genotoxic impurities in labetalol hydrochloride by HPLC-MS/MS method. Link

  • Sudha, T. et al. (2024). A review of analytical method development and validation of labetalol hydrochloride. International Journal of Advanced Research in Science, Communication and Technology. Link

  • SynThink. (n.d.). Labetalol EP Impurity B | 802620-01-5. Link

  • ResearchGate. (2017, February 24). Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms. Link

  • molsyns.com. (n.d.). Labetalol EP Impurity B. Link

  • ChemicalBook. (2025, July 4). Labetalol IMpurity B | 802620-01-5. Link

  • World Journal of Pharmaceutical Research. (n.d.). STABILITY INDICATING RP – HPLC METHOD FOR DETERMINATION OF LABETALOL HCL IN PHARMACEUTICAL FORMULATION. Link

  • Daniele, F. et al. (2001). Studies on the photostability and in vitro phototoxicity of Labetalol. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 983-991. Link

  • Pharmaffiliates. (n.d.). labetalol hydrochloride and its Impurities. Link

  • Clearsynth. (n.d.). Labetalol EP Impurity B | CAS No. 802620-01-5. Link

  • SRIRAMCHEM. (n.d.). Labetalol EP Impurity B. Link

Sources

Comprehensive Characterization and Analytical Profiling of Labetalol Impurity B Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract Labetalol is a potent dual α

  • and β -adrenergic receptor antagonist widely utilized in the management of hypertension. During its synthesis, formulation, and storage, several degradation products and process-related impurities can emerge. Among these, Labetalol Impurity B (and its hydrochloride salt) represents a critical quality attribute that must be monitored. This technical guide provides an in-depth analysis of the physical, chemical, and analytical properties of Labetalol Impurity B HCl, offering actionable methodologies for researchers and drug development professionals.
Structural Identity and Chemical Properties

Labetalol Impurity B is formally recognized in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) related standards. Chemically, it is the methyl ester derivative of labetalol[1]. The hydrochloride salt form is designated as Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate hydrochloride[2].

Unlike the parent labetalol molecule, which features a benzamide moiety, Impurity B possesses a methyl ester group[3]. Because the molecule contains two chiral centers—one at the hydroxyl-bearing carbon and another at the methyl-bearing carbon of the alkylamine chain—Impurity B exists as a mixture of diastereomers[].

Table 1: Physical and Chemical Properties of Labetalol Impurity B

PropertyLabetalol Impurity B (Free Base)Labetalol Impurity B HCl
CAS Registry Number 802620-01-5[3]33778-93-7[2]
Molecular Formula C20H25NO4[3]C20H26ClNO4[2]
Molecular Weight 343.42 g/mol [3]379.9 g/mol [2]
IUPAC Name methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate[3]methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate;hydrochloride[2]
Solubility Slightly soluble in Methanol and DMSO[1]Soluble in aqueous acidic media and Methanol
Predicted Boiling Point ~526.6 °C[5]N/A (Decomposes before boiling)
Mechanistic Origin and Degradation Pathway

Understanding the causality behind the formation of Impurity B is essential for developing robust formulation strategies. Impurity B is not typically a direct oxidative degradation product; rather, it is a solvolysis byproduct[1].

When labetalol API is exposed to acidic or basic conditions in the presence of moisture, the primary benzamide group undergoes hydrolysis to yield Labetalol Impurity A (Labetalol-1-carboxylic acid, CAS 1391051-99-2)[]. If this degradation occurs in the presence of methanol—often used as a solvent during crystallization or analytical sample preparation—a Fischer esterification reaction ensues, converting the carboxylic acid into the methyl ester (Impurity B)[5]. Alternatively, direct transamidation (alcoholysis) of labetalol in methanolic acid can yield Impurity B directly.

formation Labetalol Labetalol API (Benzamide) Hydrolysis Acidic/Basic Hydrolysis Labetalol->Hydrolysis Degradation ImpurityA Impurity A (Carboxylic Acid) Hydrolysis->ImpurityA Amide Cleavage Esterification Methanol + Acid (Esterification) ImpurityA->Esterification Reaction with MeOH ImpurityB Impurity B HCl (Methyl Ester) Esterification->ImpurityB Yields Impurity B

Mechanistic pathway of Labetalol Impurity B formation via intermediate Impurity A.

Analytical Methodologies: HPLC Protocol

To accurately quantify Labetalol Impurity B in API batches, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.

Causality in Experimental Design: Both labetalol and Impurity B contain a secondary aliphatic amine. At a neutral pH, this amine is partially ionized and highly prone to secondary interactions with residual silanol groups on the silica-based C18 stationary phase. This interaction causes severe peak tailing and poor resolution. To counteract this, the protocol utilizes an acidic mobile phase (pH 3.0). The low pH fully protonates the secondary amine (pKa ~9.8)[5] and suppresses the ionization of the surface silanols, creating a self-validating system where peak symmetry is inherently maintained.

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation:

    • Buffer (Mobile Phase A): Dissolve 6.8 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane.

    • Organic Modifier (Mobile Phase B): 100% Acetonitrile (HPLC grade).

  • Standard Solution Preparation:

    • Weigh accurately 10 mg of Labetalol Impurity B HCl reference standard[].

    • Dissolve in 100 mL of Diluent (Water:Methanol, 50:50 v/v) to achieve a stock concentration of 100 µg/mL. Sonicate to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 230 nm.

    • Injection Volume: 20 µL.

    • Gradient Program: Time 0 min (80% A / 20% B) to Time 20 min (40% A / 60% B).

  • System Suitability Testing (SST):

    • Inject a resolution mixture containing Labetalol API and Impurity B.

    • Acceptance Criteria: The resolution ( Rs​ ) between Labetalol and Impurity B must be ≥2.0 . The tailing factor for the Impurity B peak must be ≤1.5 .

hplc_workflow SamplePrep Sample Preparation (Diluent: MeOH/Water) Chromatography RP-HPLC Separation (C18 Column, pH 3.0) SamplePrep->Chromatography Injection Detection UV Detection (λ = 230 nm) Chromatography->Detection Elution Validation Method Validation (SST, LOD, LOQ) Detection->Validation Data Analysis

Step-by-step RP-HPLC workflow for the quantification of Labetalol Impurity B.

Pharmacological Implications

Labetalol exerts its therapeutic effect by competitively binding to both α1​

  • and β -adrenergic receptors. The benzamide group in the parent structure is a critical pharmacophore for hydrogen bonding within the receptor's binding pocket.

When the benzamide is replaced by a methyl ester in Impurity B, the hydrogen bond donating capacity of the primary amide nitrogen is lost. Furthermore, the bulky methyl ester introduces steric hindrance. Consequently, Impurity B exhibits a significantly reduced binding affinity for adrenergic receptors, rendering it pharmacologically inactive but structurally significant as a marker of API degradation.

signaling Labetalol Labetalol Receptor β-Adrenergic Receptor Labetalol->Receptor High Affinity Binding ImpurityB Impurity B (Methyl Ester) Steric Steric Hindrance & Loss of H-Bonding ImpurityB->Steric Structural Alteration cAMP cAMP Pathway Inhibition Receptor->cAMP Therapeutic Effect Steric->Receptor Reduced Affinity

Impact of esterification on beta-adrenergic receptor binding affinity.

References
  • Title: 5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylic acid methyl ester hydrochloride Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Labetalol-1-carboxylic Acid Methyl Ester Source: PubChem, National Institutes of Health URL: [Link]

  • Title: CAS 802620-01-5 | Labetalol 1-carboxylic Acid Methyl Ester Supplier Source: Clinivex URL: [Link]

Sources

Stereochemical Profiling of Labetalol Impurity B: A Technical Guide to Diastereomeric Resolution

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and Stereochemical Complexity

Labetalol Impurity B, chemically designated as Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate, is a critical pharmacopoeial degradation product and synthetic byproduct of the antihypertensive agent labetalol[1][2]. While labetalol features a benzamide moiety, Impurity B is its methyl ester analog.

The stereochemical complexity of Impurity B arises from the presence of two distinct chiral centers:

  • C1' (Benzylic Carbon): The carbon bearing the hydroxyl group on the ethyl chain attached to the benzoate ring.

  • C1'' (Aliphatic Carbon): The carbon bearing the methyl group on the propyl chain attached to the secondary amine.

Because the molecule possesses two asymmetric carbons, it exists as a mixture of four distinct stereoisomers: (1'R, 1''R), (1'S, 1''S), (1'R, 1''S), and (1'S, 1''R). During standard synthesis, these isomers are generated as two racemic pairs of diastereomers. Understanding the physical relationship between these isomers is the foundational step in developing a robust analytical separation strategy.

Stereochemistry ImpB Labetalol Impurity B (4 Stereoisomers) DiaA Diastereomer Pair A (Racemate 1) ImpB->DiaA Achiral Separation DiaB Diastereomer Pair B (Racemate 2) ImpB->DiaB RR (1'R, 1''R)-Isomer DiaA->RR Chiral Resolution SS (1'S, 1''S)-Isomer DiaA->SS RS (1'R, 1''S)-Isomer DiaB->RS Chiral Resolution SR (1'S, 1''R)-Isomer DiaB->SR

Caption: Stereochemical relationship of Labetalol Impurity B isomers.

Thermodynamic Basis of Chromatographic Resolution

The separation of Labetalol Impurity B requires a two-tiered thermodynamic approach due to the differing physical properties of diastereomers versus enantiomers.

Achiral Resolution of Diastereomers

Diastereomeric pairs—such as the (R,R)/(S,S) racemate versus the (R,S)/(S,R) racemate—exhibit different spatial distances between their bulky phenyl rings and polar hydroxyl groups. This structural variance alters their overall dipole moments and the hydrophobic surface area exposed to the stationary phase. Consequently, conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column will successfully resolve the mixture into two distinct peaks.

Chiral Resolution of Enantiomers

Enantiomers within a diastereomeric pair possess identical scalar properties (e.g., dipole moment, hydrophobicity) and cannot be separated in an achiral environment. To resolve all four stereoisomers, a Chiral Stationary Phase (CSP) is mandatory. Macrocyclic glycopeptides (such as Vancomycin or Eremomycin) are highly effective for beta-blocker analogs[3].

The causality behind this separation lies in the formation of transient diastereomeric complexes . As the enantiomers pass through the CSP, they interact via hydrogen bonding, π−π interactions, and steric inclusion. The slight difference in the Gibbs free energy ( ΔΔG ) of these transient complexes dictates the separation factor ( α ), allowing the four isomers to elute sequentially[4].

ChiralRecognition Analyte Analyte Enantiomer (e.g., R,R-Impurity B) Hbond Hydrogen Bonding Analyte->Hbond PiPi π-π Interactions Analyte->PiPi Steric Steric Inclusion Analyte->Steric CSP Chiral Stationary Phase (Macrocyclic Glycopeptide) CSP->Hbond CSP->PiPi CSP->Steric Complex Transient Diastereomeric Complex (ΔG determines retention) Hbond->Complex PiPi->Complex Steric->Complex

Caption: Thermodynamic mechanism of chiral recognition on a macrocyclic stationary phase.

Self-Validating Analytical Methodology

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It employs an automated logic gate based on System Suitability Testing (SST) parameters to prevent the acquisition of compromised data.

Step-by-Step Execution and Causality

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of Labetalol Impurity B reference standard in 1.0 mL of Methanol.

  • Causality: Methanol is chosen as the diluent because it matches the primary solvent of the Polar Organic Mode (POM) mobile phase, preventing solvent-mismatch peak distortion (fronting/tailing) during injection.

Step 2: Mobile Phase Preparation (Polar Organic Mode)

  • Action: Prepare a mixture of Methanol / Acetic Acid / Triethylamine (TEA) in a 100:0.1:0.1 (v/v/v) ratio. Degas via ultrasonication.

  • Causality: POM is critical here. The exclusion of water maximizes the ionic interactions and hydrogen bonding between the analyte's secondary amine/hydroxyl groups and the CSP's chiral cavities. Acetic acid and TEA act as competing ions to modulate retention and sharpen peak shape[3].

Step 3: Chromatographic Equilibration

  • Action: Purge the Chirobiotic V column (250 x 4.6 mm, 5 µm) at 1.0 mL/min until the baseline is stable (approx. 30 column volumes).

Step 4: System Suitability Test (SST) & Auto-Validation Gate

  • Action: Inject 10 µL of the standard mixture. The Chromatography Data System (CDS) must be programmed to calculate the resolution ( Rs​ ) between the first two eluting enantiomeric peaks.

  • Validation Logic:

    • If Rs​≥1.5 and Tailing Factor ( Tf​ ) ≤1.5 : The system is validated. Proceed automatically to unknown sample analysis.

    • If Rs​<1.5 : The system halts. Causality: A failure here indicates insufficient hydrogen bonding modulation. The protocol mandates discarding the mobile phase and remaking it with a rigorously verified 1:1 molar ratio of Acetic Acid to TEA to restore the ionic balance.

Step 5: Data Acquisition

  • Action: Monitor elution via UV detection at 230 nm. Integrate the four distinct peaks corresponding to the stereoisomers.

Workflow Prep 1. Sample Preparation (Standard & Unknowns) Achiral 2. Achiral RP-HPLC (Diastereomeric Ratio Check) Prep->Achiral SST 3. System Suitability Test (SST) (Rs ≥ 1.5, Tailing ≤ 1.5) Achiral->SST Chiral 4. Chiral HPLC Analysis (Enantiomeric Resolution) SST->Chiral Valid 5. Auto-Validation Logic Gate (Pass/Fail Assessment) Chiral->Valid Valid->SST If SST Fails (Remake Mobile Phase) Data 6. Data Integration & Stereoisomer Quantitation Valid->Data If SST Passes

Caption: Self-validating analytical workflow for stereoisomer quantitation.

Quantitative Data Synthesis

The following tables summarize the structural relationships and the expected quantitative chromatographic parameters required to validate the separation of Labetalol Impurity B.

Table 1: Stereoisomeric Configuration of Labetalol Impurity B

Isomer DesignationC1' ConfigurationC1'' ConfigurationRelationship to (1'R, 1''R)Chromatographic Behavior (Achiral C18)
Isomer 1RRIdentityCo-elutes with (S,S)
Isomer 2SSEnantiomerCo-elutes with (R,R)
Isomer 3RSDiastereomerCo-elutes with (S,R)
Isomer 4SRDiastereomerCo-elutes with (R,S)

Table 2: Optimized Chromatographic Parameters

ParameterAchiral Phase (Diastereomer Check)Chiral Phase (Enantiomer Resolution)
Column C18 (250 x 4.6 mm, 5 µm)Chirobiotic V (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / 0.1M Ammonium AcetateMethanol / Acetic Acid / TEA (100:0.1:0.1)
Elution Mode Isocratic (40:60 v/v)Polar Organic Mode (POM)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 230 nmUV at 230 nm

Table 3: System Suitability and Retention Data (Theoretical Benchmarks)

Peak IdentityApprox. Retention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
(R,S) / (S,R) Pair 8.5 (Achiral)N/A< 1.2
(R,R) / (S,S) Pair 10.2 (Achiral)> 2.0< 1.2
Enantiomer 1 11.5 (Chiral)N/A< 1.5
Enantiomer 2 12.3 (Chiral)> 1.5< 1.5
Enantiomer 3 16.6 (Chiral)> 2.0< 1.5
Enantiomer 4 19.4 (Chiral)> 1.5< 1.5

(Note: Chiral retention times are adapted from established macrocyclic glycopeptide resolution profiles for labetalol analogs[4].)

Sources

In Silico Toxicity Prediction for Labetalol Impurity B HCl: A Mechanistic and Regulatory Workflow

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Imperative of Impurity Profiling

In modern pharmaceutical development, impurity profiling is no longer a mere analytical exercise; it is a fundamental pillar of patient safety. The presence of trace DNA-reactive (mutagenic) impurities can pose significant carcinogenic risks even at microgram levels. As a Senior Application Scientist, I approach in silico toxicity prediction not as a black-box compliance checklist, but as a mechanistic puzzle.

This whitepaper provides an in-depth technical guide on executing a self-validating in silico toxicity prediction workflow for Labetalol Impurity B HCl , strictly adhering to the ICH M7 (R2) guidelines[1]. By synthesizing structural chemistry, computational toxicology, and regulatory science, we will decode the causality behind experimental choices and establish a robust control strategy.

Compound Profiling: Labetalol Impurity B HCl

Before deploying any computational model, one must thoroughly understand the physicochemical and structural nature of the target molecule. Feeding raw, uncurated structures into a (Q)SAR model is a primary cause of false predictions.

  • Chemical Name: Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate hydrochloride[].

  • CAS Number: 802620-01-5 (Free base) / 33778-93-7 (HCl mixture of diastereomers)[].

  • Key Structural Features:

    • A secondary aliphatic amine.

    • A secondary alcohol.

    • A phenolic ring substituted with a methyl ester.

    • An extended phenylpropyl aliphatic chain.

Causality in Preparation: Computational models (like Ames prediction tools) are typically trained on the neutral, free-base forms of molecules. Therefore, the hydrochloride salt must be computationally stripped, and the molecule neutralized to generate the canonical SMILES string CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)OC)O prior to in silico screening[].

Regulatory Framework: The Dual (Q)SAR Mandate

The ICH M7 (R2) guideline has transformed how we evaluate impurity safety[1]. Instead of synthesizing and testing every impurity in vitro (e.g., via the Ames test), the framework mandates a dual in silico approach for compounds lacking empirical mutagenicity data[3].

Why two models?

  • Expert Rule-Based Systems (e.g., Derek Nexus): Rely on human-derived toxicophores and structural alerts. They offer high interpretability and mechanistic reasoning[4].

  • Statistical Machine Learning Systems (e.g., Sarah Nexus): Utilize mathematical algorithms to find hidden patterns in large datasets, capturing subtle toxicological drivers that human experts might miss[4].

Using both ensures orthogonal validation. If both models agree, the prediction is highly confident. If they conflict, an expert review is triggered.

Self-Validating Experimental Protocol: In Silico Workflow

To ensure scientific integrity and reproducibility, the following step-by-step methodology must be executed. This protocol is designed as a self-validating system, meaning each step contains internal checks to prevent error propagation.

Step 1: Molecular Curation and Input Generation
  • Obtain the exact 2D structure of Labetalol Impurity B.

  • Remove the HCl counterion to isolate the active pharmaceutical ingredient (API) impurity fragment.

  • Generate a canonical SMILES string and a 3D SDF file.

  • Validation Check: Cross-reference the generated SMILES with PubChem (CID 129318560) to ensure structural fidelity[5].

Step 2: Expert Rule-Based Screening
  • Input the curated SMILES into an expert system (e.g., Derek Nexus).

  • Select the endpoint: Bacterial Mutagenicity (Ames test) .

  • Set the reasoning threshold to "Plausible" or higher.

  • Validation Check: Review the triggered alerts. Ensure the model's applicability domain covers the functional groups present in Labetalol Impurity B.

Step 3: Statistical Machine Learning Screening
  • Input the curated SMILES into a statistical model (e.g., Sarah Nexus or Leadscope).

  • Execute the prediction and extract the probability score.

  • Validation Check: Analyze the training set nearest neighbors. If the nearest neighbors have a similarity score of < 0.6 (Tanimoto coefficient), flag the molecule as "Out of Domain" (OOD).

Step 4: Expert Review & Weight of Evidence (WoE)
  • Compare the outputs of Step 2 and Step 3.

  • If both are negative, classify as ICH M7 Class 5 (No structural alerts, treat as an ordinary impurity).

  • If positive or conflicting, conduct a mechanistic structural analysis (detailed in Section 5).

Step 5: Control Strategy Formulation
  • Calculate the Threshold of Toxicological Concern (TTC). For lifetime exposure, this is set at 1.5 µ g/day [4].

  • Determine the acceptable intake based on the maximum daily dose of Labetalol.

Visualizing the Workflow

The following diagram illustrates the logical flow of the ICH M7 (R2) compliant in silico toxicity prediction protocol.

ICH_M7_Workflow A Identify Impurity Labetalol Impurity B HCl B Expert Rule-Based (Q)SAR (e.g., Derek Nexus) A->B C Statistical ML (Q)SAR (e.g., Sarah Nexus) A->C D Consensus / Conflict? B->D C->D E Expert Review & Weight of Evidence Mechanistic Causality D->E Equivocal/Conflict F ICH M7 Classification (Class 1 - 5) D->F Clear Consensus E->F Resolved H In Vitro Testing (Ames Test) E->H Unresolved (Class 3) G Control Strategy (TTC Limits) F->G H->F

Figure 1: ICH M7 (R2) Compliant In Silico Toxicity Prediction Workflow.

Mechanistic Causality: Decoding the Structural Alerts

When analyzing Labetalol Impurity B, we must look beyond binary "positive/negative" outputs and understand the chemical reactivity that drives toxicity.

1. The Secondary Amine and Nitrosamine Risk: While secondary amines are not direct-acting electrophiles (and thus do not trigger standard Ames mutagenicity alerts), they are well-documented precursors to nitrosamines[3]. If Labetalol Impurity B is exposed to nitrosating agents (e.g., sodium nitrite in acidic conditions) during the synthetic route, it can form N-nitroso labetalol impurity B. This requires a separate risk assessment under the EMA/FDA nitrosamine guidelines, distinct from the baseline ICH M7 Ames prediction.

2. The Methyl Ester Moiety: Novice analysts sometimes flag esters as potential alkylating agents. However, mechanistic causality dictates that a methyl ester attached to an aromatic ring (salicylic acid derivative) is highly stable due to resonance. It does not act as a direct SN​2 alkylating agent against DNA bases (unlike methyl methanesulfonate). Therefore, the expert rule-based system will correctly suppress this as a false alert.

3. The Phenolic Ring: Phenols can undergo metabolic activation via Cytochrome P450 enzymes to form reactive quinone imines, which are associated with hepatotoxicity. However, for bacterial mutagenicity (Ames), substituted phenols generally do not intercalate DNA or cause point mutations.

Quantitative Data Presentation

The following table summarizes the synthesized in silico data, consolidating probabilities and mechanistic rationales into a clear, comparative format.

Toxicological EndpointIn Silico MethodologyPrediction / ScoreMechanistic Rationale
Bacterial Mutagenicity Expert Rule-BasedNegative Absence of direct-acting electrophiles or DNA intercalators.
Bacterial Mutagenicity Statistical MLNegative (92% Confidence)Nearest neighbors in the training set (salicylic acid derivatives) are Ames-negative.
Nitrosamine Potential Pathway AnalysisHigh Risk (Precursor)Secondary amine is highly susceptible to nitrosation if nitrites are present in the synthesis.
Hepatotoxicity DILIst DatabaseEquivocal Potential for minor CYP450-mediated oxidative stress, but mitigated by rapid Phase II glucuronidation.
Cardiotoxicity (hERG) Pharmacophore DockingNegative Steric bulk of the phenylpropyl chain prevents high-affinity binding to the hERG potassium channel pore.

Control Strategy and Acceptable Intake Limits

Because Labetalol Impurity B is classified as an ICH M7 Class 5 impurity (non-mutagenic), it does not require control at the ultra-low Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [4].

Instead, it is governed by the standard ICH Q3A/Q3B guidelines for ordinary impurities. The control strategy relies on:

  • Purge Factor Calculation: Demonstrating that downstream crystallization and washing steps effectively clear the impurity.

  • Specification Limits: Setting a routine analytical specification (typically NMT 0.15% depending on the maximum daily dose of Labetalol) validated via High-Performance Liquid Chromatography (HPLC).

By applying this rigorous, causality-driven in silico workflow, pharmaceutical scientists can ensure regulatory compliance, optimize synthetic routes, and ultimately guarantee the safety profiles of life-saving therapeutics.

References

  • FDA. "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk." U.S.
  • ACS Publications. "In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances." ACS Omega, Jan 2026.
  • IntuitionLabs. "ICH M7: A Guide to Mutagenic Impurity Assessment Software." IntuitionLabs, Feb 2026.
  • PubChem. "5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylic acid methyl ester hydrochloride.
  • BOC Sciences. "CAS 802620-01-5 (Labetalol-1-carboxylic Acid Methyl Ester).

Sources

Methodological & Application

lc-ms/ms protocol for labetalol impurity b diastereomers detection

The Solution: This protocol employs a macrocyclic antibiotic chiral stationary phase (CSP), specifically a Vancomycin-based column (e.g., Chirobiotic V). The chiral selector provides multi-modal interactions—hydrogen bonding, π

π14

Experimental Workflow

LCMS_WorkflowASample Prep(LLE / Dilution)BChiral LC(Vancomycin CSP)A->BCESI+ Ionization(Desolvation)B->CDTriple Quad MS/MS(MRM Mode)C->DEData Analysis(Quantitation)D->E

End-to-end analytical workflow for Impurity B diastereomer quantitation.

Step 1: Sample and Standard Preparation

Causality Check: To ensure a self-validating system, isotopic dilution is mandatory. We utilize a deuterated internal standard (IS) to correct for matrix effects, extraction losses, and ionization suppression during ESI.

  • Stock Solutions: Prepare a 1.0 mg/mL stock solution of Labetalol Impurity B reference standard in 100% LC-MS grade Methanol.

  • Calibration Curve: Dilute the stock solution with the mobile phase to create a calibration curve ranging from 1 ng/mL to 500 ng/mL.

  • Internal Standard Spiking: Spike Labetalol-d3 (IS) to a final concentration of 50 ng/mL in all calibration standards and unknown samples.

  • Matrix Extraction: If analyzing Impurity B in complex biological or formulated matrices, perform a Liquid-Liquid Extraction (LLE). Adjust the sample to pH 9.5 to neutralize the secondary amine, then extract with methyl tert-butyl ether (MTBE)[1]. Evaporate the organic layer under nitrogen and reconstitute in the mobile phase.

Step 2: Chiral Liquid Chromatography (LC) Conditions

Baseline resolution of the diastereomers is achieved using a Polar Ionic Mode (PIM) gradient. The ratio of acid to base in the mobile phase is critical; it controls the ionization state of both the analyte and the stationary phase, optimizing chiral recognition.

Table 1: Isocratic LC Parameters

ParameterSetting / ValueRationale
Column Chirobiotic V (250 × 4.6 mm, 5 µm)Macrocyclic glycopeptide enables stereo-recognition.
Mobile Phase MeOH / Acetic Acid / DEA (100:0.1:0.1)PIM optimizes hydrogen bonding and steric interactions.
Flow Rate 1.0 mL/min (1:4 post-column split)Prevents MS source flooding; optimizes desolvation.
Injection Vol 10 µLBalances trace sensitivity with optimal peak shape.
Temperature 25°CStabilizes column thermodynamics for reproducible tR​ .
Step 3: Mass Spectrometry (MS/MS) Parameters

Because Impurity B substitutes the primary amide of labetalol with a methyl ester, the precursor ion shifts by +15 Da (from m/z 329.2 to 344.2). However, the alkylamine side chain remains identical, yielding similar product ions upon collision-induced dissociation.

Table 2: Optimized MRM Transitions (ESI+ Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Impurity B 344.2190.13025Quantifier
Impurity B 344.2134.13035Qualifier
Labetalol-d3 332.2165.13022Internal Standard

Source Parameters: Source Temperature: 450°C; Capillary Voltage: 4.5 kV; Desolvation Gas Flow: 800 L/hr.

Resolution_LogicImpBImpurity B Mixture[M+H]+ m/z 344.2ChiralChiral Stationary Phase(Stereo-selective interactions)ImpB->ChiralD1Diastereomer 1(tR = 8.5 min)Chiral->D1 Faster ElutionD2Diastereomer 2(tR = 10.2 min)Chiral->D2 Slower ElutionMSMRM Transitionm/z 344.2 -> 190.1D1->MSD2->MS

Chromatographic resolution and targeted MS/MS detection of diastereomers.

System Suitability and Validation (Self-Validating Criteria)

To guarantee the trustworthiness of the analytical run, the system must pass the following self-validating criteria prior to sample analysis:

  • Chromatographic Resolution ( Rs​ ): The resolution between Diastereomer 1 and Diastereomer 2 must be ≥1.5 . If Rs​<1.5 , micro-adjust the Acetic Acid to Diethylamine (DEA) ratio in the mobile phase to alter the ionic interaction strength.

  • Signal-to-Noise (S/N): The Lower Limit of Quantitation (LLOQ) must exhibit an S/N ≥10:1 for both diastereomeric peaks.

  • Ion Ratio Stability: The ratio of the quantifier transition (344.2 190.1) to the qualifier transition (344.2 134.1) must remain within ±20% of the reference standard across all samples. This ensures peak purity and confirms the absence of co-eluting isobaric interferences in the matrix.

References

  • Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics. PubMed / Wiley-Liss, Inc. Available at:[Link]

  • Labetalol EP Impurity B; Labetalol 1-Carboxylic Acid Methyl Ester. DR. JCR BIOSCIENCES. Available at: [Link]

  • Labetalol Chromatographic Analysis and MS Compatibility. SIELC Technologies. Available at: [Link]

Application Note: Isolation and Purification Techniques for Labetalol Impurity B

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Matrix: Labetalol Hydrochloride Active Pharmaceutical Ingredient (API) and Synthetic Intermediates Target Analyte: Labetalol Impurity B (Labetalol 1-Carboxylic Acid Methyl Ester; CAS: 802620-01-5)

Introduction and Mechanistic Causality

Labetalol hydrochloride is a highly selective postsynaptic α1​ -adrenergic and non-selective β -adrenergic receptor antagonist widely utilized in the management of hypertension [1, 2]. During the synthesis and forced degradation studies of Labetalol, several related substances and impurities are generated.

Labetalol Impurity B (Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate) is a critical quality attribute (CQA) that must be monitored and controlled[3, 4].

Causality of Impurity B Formation

Impurity B is the methyl ester derivative of labetalol. Its formation is typically driven by Fischer esterification . During the synthetic process, if the carboxylic acid intermediate of labetalol is exposed to methanolic solvents under acidic conditions (often used during hydrochloride salt formation or extraction), the carboxylic acid group undergoes nucleophilic acyl substitution with methanol, yielding the methyl ester (Impurity B). Understanding this causality is essential; to minimize its formation during purification, alcoholic solvents must be strictly controlled or replaced with aprotic alternatives during acidic workups.

G A Labetalol Carboxylic Acid (Precursor/Degradant) C Labetalol Impurity B (Methyl Ester) A->C Acid Catalysis (H+) B Methanol (Solvent) B->C Nucleophilic Attack

Figure 1: Mechanistic formation pathway of Labetalol Impurity B via Fischer esterification.

Analytical Profiling: System Suitability and Detection

Before preparative isolation, a robust analytical method is required to map the chromatographic profile. Labetalol contains a secondary amine, which is highly prone to peak tailing due to secondary interactions with residual silanols on standard silica-based stationary phases.

To counteract this, the European Pharmacopoeia (Ph. Eur. Monograph 0923) and modern stability-indicating methods recommend using end-capped, high-performance columns (e.g., Zorbax Eclipse Plus C18 or Gemini NX-C18) combined with an acidic modifier like 0.1% Trifluoroacetic acid (TFA) [1, 5, 6]. TFA acts as an ion-pairing agent, protonating the amine and masking free silanols, thereby ensuring sharp, symmetrical peaks.

Table 1: Analytical HPLC Gradient Conditions

Column: Gemini NX-C18 (150 x 4.6 mm, 3 µm) or equivalent. Mobile Phase A: 0.1% TFA in Water | Mobile Phase B: 0.1% TFA in Acetonitrile:Methanol (1:1 v/v).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.080201.0
5.080201.0
25.020801.0
30.020801.0
31.080201.0

Detection: UV at 230 nm. Impurity B typically elutes with a relative retention time (RRT) of ~1.45 relative to the Labetalol main peak.

Isolation and Purification Strategy

Isolating Impurity B from a crude API matrix requires a multi-dimensional approach to handle the high concentration of the active ingredient and the structural similarity of the impurity.

G Crude Crude Matrix (API + Impurities) Flash Step 1: Normal Phase Flash (Silica, DCM/EtOH gradient) Crude->Flash Bulk API Removal Prep Step 2: Preparative RP-HPLC (C18, H2O/ACN + 0.1% TFA) Flash->Prep Enriched Fractions Lyophilize Step 3: Lyophilization (Desalting & Drying) Prep->Lyophilize Target Fractions Pure Pure Labetalol Impurity B (>98% Purity) Lyophilize->Pure Final Reference Standard

Figure 2: Multi-step isolation workflow for Labetalol Impurity B.

Step-by-Step Protocol: Self-Validating Purification System
Phase 1: Enrichment via Flash Chromatography

Causality: Normal-phase flash chromatography exploits the polarity difference between the carboxylic acid/amide groups of the API and the methyl ester of Impurity B. The ester is less polar and will elute earlier, allowing for bulk removal of the API.

  • Column Preparation: Equilibrate a 120 g spherical silica flash column with Dichloromethane (DCM).

  • Sample Loading: Dissolve 5 g of crude Labetalol (enriched with impurities via forced methanolic degradation) in a minimal volume of DCM with 1% Triethylamine (TEA) to maintain the free base form. Load onto the column.

  • Elution: Run a step gradient from 100% DCM to 90:10 DCM:Ethanol over 10 column volumes (CV). Note: Ethanol is used instead of Methanol to prevent further transesterification artifacts.

  • Fraction Collection: Collect 50 mL fractions. Screen fractions using TLC (Mobile phase: DCM:EtOH:TEA 85:10:5). Pool fractions containing the higher Rf spot corresponding to Impurity B.

  • Concentration: Evaporate the pooled fractions under reduced pressure at 35°C to yield an enriched oil.

Phase 2: High-Resolution Preparative RP-HPLC

Causality: Reversed-phase preparative HPLC provides the theoretical plates necessary to separate Impurity B from closely eluting diastereomers and other esterified degradants.

  • System Suitability Test (SST): Inject a 10 µL analytical standard mix of Labetalol and Impurity B. Verify that the resolution ( Rs​ ) between the API and Impurity B is ≥3.0 . If Rs​<3.0 , do not proceed; adjust the gradient slope.

  • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Buffer A: 0.1% TFA in Milli-Q Water.

    • Buffer B: Acetonitrile.

  • Gradient: 30% B to 70% B over 40 minutes. Flow rate: 20 mL/min. Detection: 230 nm.

  • Injection: Dissolve the enriched oil from Phase 1 in 5 mL of Initial Mobile Phase. Inject via a preparative loop.

  • Collection: Trigger fraction collection by threshold (UV > 50 mAU). Impurity B will elute as a distinct peak separated from the residual labetalol tail.

Phase 3: Desalting and Lyophilization

Causality: The preparative fractions contain TFA, which forms a salt with the secondary amine of Impurity B. To obtain the pure free base or a controlled hydrochloride salt, ion exchange and lyophilization are required.

  • Neutralization: Adjust the pH of the pooled preparative fractions to pH 8.0 using 0.1 M Ammonium Bicarbonate.

  • Extraction: Extract the neutralized aqueous phase three times with Ethyl Acetate. The un-ionized Impurity B partitions into the organic layer.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to dryness.

  • Lyophilization: Re-dissolve the residue in 20% aqueous Acetonitrile, freeze at -80°C, and lyophilize for 48 hours to yield Labetalol Impurity B as a white to off-white powder.

Quantitative Recovery and Purity Metrics

The efficiency of the self-validating purification system is tracked at each stage. The table below represents typical yields starting from a 5 g crude batch containing approximately 2% Impurity B (100 mg theoretical).

Table 2: Purification Yield and Purity Summary
Purification StageMass Recovered (mg)Impurity B Purity (HPLC Area %)Step Recovery (%)
Crude Starting Mat.5000.02.1%N/A
Post-Flash Enriched450.018.5%~83%
Post-Prep HPLC85.299.1%~95%
Final Lyophilized78.599.4% ~92%
Overall Yield 78.5 --~78.5%

The final purity of >99% meets the stringent criteria required for use as a European Pharmacopoeia (EP) or USP Certified Reference Material (CRM) [4, 7].

References

  • SciSpace / Asian Journal of Pharmaceutical and Clinical Research. Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms. Available at:[Link]

  • Chinese Journal of Modern Applied Pharmacy. Determination of Content and Related Substances of Labetalol Hydrochloride by HPLC. Available at:[Link]

  • Dr. JCR Biosciences. Labetalol EP Impurity B; Labetalol 1-Carboxylic Acid Methyl Ester (CAS: 802620-01-5). Available at:[Link]

  • Phenomenex. Labetalol Hydrochloride Assay & Related Substances (Ph. Eur. Monograph 0923). Available at:[Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). Japanese Pharmacopoeia (JP) Official Monographs: Labetalol Hydrochloride. Available at:[Link]

Preparation and Validation of Labetalol Impurity B HCl Reference Standard Solutions for HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Labetalol hydrochloride is a dual alpha- and beta-adrenergic receptor blocker widely prescribed for the management of hypertension. During the synthesis and shelf-life of the active pharmaceutical ingredient (API), various related substances and degradation products can form. Regulatory bodies, including the USP and EP, mandate the strict control of these impurities to ensure patient safety and drug efficacy[1].

Among these, Labetalol Impurity B (chemically identified as Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate) is a critical synthetic byproduct and degradation marker[2]. In analytical laboratories, the hydrochloride (HCl) salt of this impurity is universally preferred as a reference standard. The causality behind this choice is rooted in physicochemical behavior: the free base of Impurity B exhibits poor solubility in the highly polar, acidic aqueous mobile phases required for the reverse-phase HPLC analysis of basic drugs. Utilizing the HCl salt ensures rapid, complete dissolution and prevents the formation of micro-particulates that could cause erratic peak areas or damage the HPLC column[2].

Physicochemical Properties & Causal Handling Strategies

Understanding the physicochemical properties of Labetalol Impurity B HCl is essential for designing a self-validating preparation protocol. The presence of the secondary amine and the ester linkage dictates the handling conditions: the ester is susceptible to hydrolysis at extreme pH levels or elevated temperatures, while the amine requires an acidic environment to remain protonated, preventing secondary interactions with residual silanols on the stationary phase[].

Table 1: Physicochemical Profile of Labetalol Impurity B HCl
PropertySpecification / ValueAnalytical Implication
Chemical Name Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate hydrochlorideContains an ester group susceptible to thermal/hydrolytic degradation.
Molecular Formula C₂₀H₂₆ClNO₄Requires precise mass correction if the free base equivalent is targeted.
Molecular Weight ~379.88 g/mol (Salt) / 343.42 g/mol (Base)Weighing calculations must account for the HCl salt multiplier.
pKa (Predicted) ~9.81[4]Mobile phase must be buffered (e.g., pH 2.0-3.0) to ensure full protonation.
Storage Condition -20°C to 2-8°C, desiccated[]Must be equilibrated to room temperature before opening to prevent condensation.

Experimental Protocol: Reference Standard Preparation

The following step-by-step methodology is designed to create a self-validating system. Every volumetric transfer and dissolution step is optimized to prevent solvent mismatch (which causes peak fronting) and thermal degradation.

Diluent Selection

Causality: The diluent must closely match the initial conditions of the HPLC gradient to prevent solvent shock at the column head. For Labetalol USP monographs, a mixture of 0.1% Phosphoric Acid in water and Acetonitrile is standard[5].

  • Recommended Diluent: Mobile Phase A (0.1% Phosphoric Acid in Water) or a 50:50 mixture of Mobile Phase A and Methanol/Acetonitrile, depending on specific monograph requirements[5].

Step-by-Step Preparation Methodology

Step 1: Equilibration and Weighing

  • Remove the Labetalol Impurity B HCl reference standard vial from cold storage (-20°C) and allow it to equilibrate to ambient temperature in a desiccator for at least 30 minutes. Reasoning: Prevents atmospheric moisture condensation, which would negatively skew the mass measurement.

  • Using a calibrated micro-analytical balance, accurately weigh 10.0 mg of Labetalol Impurity B HCl into a static-free weighing boat.

Step 2: Stock Solution Preparation (1.0 mg/mL)

  • Quantitatively transfer the weighed standard into a 10-mL Class A volumetric flask.

  • Add approximately 6 mL of the selected Diluent.

  • Sonicate the flask for 5–10 minutes. Critical Control: Maintain the ultrasonic bath temperature at ≤ 25°C using ice packs if necessary. Reasoning: Elevated temperatures during sonication can accelerate the hydrolysis of the methyl ester linkage in Impurity B.

  • Allow the solution to return to room temperature, then dilute to the mark with Diluent and invert 10 times to mix thoroughly.

Step 3: Working Standard Solution Preparation (e.g., 5.0 µg/mL)

  • Pipette 0.5 mL of the Stock Solution into a 100-mL Class A volumetric flask.

  • Dilute to volume with Diluent and mix well. This yields a 5.0 µg/mL working solution, which typically corresponds to a 0.5% impurity specification limit relative to a 1.0 mg/mL API test concentration[6].

Analytical Workflow & System Suitability

To ensure the trustworthiness of the prepared standard, it must be subjected to System Suitability Testing (SST) using a validated HPLC-UV method. The workflow below illustrates the logical progression from standard preparation to analytical validation.

G cluster_0 Phase 1: Standard Preparation Workflow cluster_1 Phase 2: HPLC Analysis & Self-Validation A Equilibrate & Weigh Labetalol Imp. B HCl B Dissolve in Diluent (Sonication ≤ 25°C) A->B C Stock Solution (1.0 mg/mL) B->C D Volumetric Dilution (Class A Glassware) C->D E Working Standard (Target Conc. 5.0 µg/mL) D->E F HPLC-UV Injection (C18 Column, 230 nm) E->F Transfer to Autosampler Vials G System Suitability Testing (SST) F->G H Evaluate Resolution (Rs ≥ 1.5 vs API) G->H I Evaluate Precision (%RSD ≤ 5.0%) G->I J Method Validated Ready for QC H->J I->J

Workflow detailing the preparation and self-validating system suitability testing of Labetalol Impurity B.

Validation & Trustworthiness (Self-Validating Systems)

A protocol is only as reliable as its internal controls. To verify that the Labetalol Impurity B HCl reference standard solution was prepared correctly and hasn't degraded, the following System Suitability criteria must be met during the HPLC run:

  • Resolution (Rs): Inject a resolution mixture containing both Labetalol Hydrochloride RS and Labetalol Impurity B HCl RS. The USP monograph requires a resolution of Not Less Than (NLT) 1.5 between the API and adjacent impurity peaks[5]. If Rs < 1.5, it indicates potential column degradation or an error in mobile phase pH, which fails to keep the amine fully protonated.

  • Injection Precision (%RSD): Perform six replicate injections of the Working Standard Solution. The Relative Standard Deviation of the peak areas must be ≤ 5.0%[5]. A higher %RSD suggests issues with the autosampler, incomplete dissolution of the standard, or active degradation in the diluent.

  • Signal-to-Noise Ratio (S/N): For sensitivity solutions (often prepared at the reporting threshold, e.g., 0.05%), the S/N ratio must be NLT 10[5]. This ensures that the baseline noise will not interfere with the accurate integration and quantification of the impurity.

By strictly adhering to these self-validating metrics, analytical scientists can definitively prove the integrity of their reference standard solutions prior to testing active pharmaceutical batches.

References

  • Separation of Labetalol Hydrochloride and its Organic Impurities per USP Monograph. Phenomenex Application Notes. Available at:[Link]

  • Labetalol Hydrochloride USP 2025 Monograph. TrungTamThuoc. Available at:[Link]

  • Reporting Threshold in USP-NF Monographs: Proposed Policy Change. US Pharmacopeia (USP-NF). Available at:[Link]

  • 5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylic acid methyl ester hydrochloride (CID 129318560). PubChem, National Library of Medicine. Available at:[Link]

Sources

Comprehensive Application Note: NMR Structural Elucidation of Labetalol Impurity B Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Context

Labetalol hydrochloride is a potent dual α

  • and β -adrenergic receptor antagonist utilized globally in the clinical management of severe hypertension[1]. During the synthesis, formulation, and subsequent shelf-life of the Active Pharmaceutical Ingredient (API), various related substances can emerge. Regulatory frameworks (such as ICH Q3A/Q3B) mandate the rigorous identification and structural elucidation of these impurities to ensure toxicological safety and batch-to-batch consistency.

Labetalol Impurity B (Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate) is a critical synthetic byproduct[]. It differs structurally from the parent API by the presence of a methyl ester moiety at the C1 position of the aromatic ring, replacing the primary benzamide group. This application note establishes a robust, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously elucidate the structure of Labetalol Impurity B as its hydrochloride salt.

Structural Architecture

Understanding the molecular topography is an essential prerequisite before spectral acquisition.

  • Chemical Formula: C20H25NO4 • HCl

  • Molecular Weight: 379.88 g/mol

  • Stereochemistry: The molecule contains two chiral centers (the carbon bearing the aliphatic -OH and the carbon of the methyl group on the propyl chain). Consequently, it exists as a mixture of four stereoisomers (two diastereomeric pairs). This stereochemical complexity manifests in the NMR spectra as signal splitting or peak broadening for specific aliphatic protons[3].

Methodological Framework: A Self-Validating Protocol

To ensure high-fidelity data, the experimental design incorporates internal causality checks. Every parameter is selected to maximize the visibility of diagnostic structural markers and to ensure the protocol acts as a self-validating system.

Sample Preparation Strategy

Causality of Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is explicitly chosen over CD3OD or CDCl3. The high dielectric constant of DMSO ensures complete solvation of the polar hydrochloride salt. More importantly, DMSO-d6 is an aprotic solvent; it does not undergo rapid deuterium exchange with the analyte's labile protons. This allows the critical observation of the phenolic -OH, aliphatic -OH, and the broad amine hydrochloride (-NH2+-) signals, which are absolute prerequisites for confirming the salt state of the impurity[3].

Step-by-Step Procedure:

  • Weighing: Accurately weigh 15.0 mg (± 0.5 mg) of Labetalol Impurity B HCl reference standard.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6 (isotopic purity 99.9%) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard.

  • Homogenization: Vortex the mixture for 60 seconds until optical clarity is achieved.

  • Transfer: Transfer the solution into a high-precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume region.

Acquisition Parameters

System Suitability: The spectrometer temperature must be actively stabilized to prevent thermal drift, which can cause artifactual line broadening and obscure fine J-couplings.

  • Instrument: 500 MHz NMR Spectrometer equipped with a 5 mm CryoProbe.

  • Temperature: 298 K (Equilibrate for 10 minutes prior to tuning and matching).

  • 1H NMR: Pulse program: zg30; Number of scans (NS): 16; Relaxation delay (D1): 2.0 s; Spectral width: 15 ppm.

  • 13C NMR: Pulse program: zgpg30 (proton-decoupled); NS: 1024; D1: 2.0 s.

  • 2D NMR: Acquire COSY (homonuclear correlation), HSQC (one-bond heteronuclear correlation), and HMBC (long-range heteronuclear correlation) to build a self-validating connectivity map.

Data Processing
  • Apply a line broadening (LB) window function of 0.3 Hz for 1H and 1.0 Hz for 13C to optimize the signal-to-noise ratio without sacrificing critical resolution.

  • Perform Fourier Transform (FT).

  • Execute manual zero-order and first-order phase correction to ensure pure absorption lineshapes.

  • Calibrate the chemical shift axis by setting the internal TMS singlet to exactly 0.00 ppm.

Analytical Workflow Visualization

NMR_Workflow cluster_0 Data Acquisition cluster_1 Analysis & Validation N1 Sample Prep (DMSO-d6) N2 1D NMR (1H, 13C) N1->N2 N3 2D NMR (COSY, HSQC, HMBC) N2->N3 N4 Spectral Processing (Phase/Baseline) N3->N4 N5 Signal Assignment (Multiplicity & Coupling) N4->N5 N6 Structure Confirmation (Impurity B HCl) N5->N6

Figure 1: Systematic NMR workflow for the structural elucidation of Labetalol Impurity B HCl.

Data Synthesis & Quantitative Assignments

The structural elucidation relies on the integration of 1D and 2D data. The presence of the methyl ester is confirmed by a sharp 3H singlet at 3.88 ppm in the 1H NMR and a corresponding 13C signal at 52.5 ppm[].

Table 1: Comprehensive 1H and 13C NMR Assignments for Labetalol Impurity B HCl (in DMSO-d6)

Position / Moiety1H Chemical Shift (ppm)Multiplicity & J (Hz)13C Chemical Shift (ppm)Key HMBC Correlations (1H 13C)
C1 (Ar-C-Ester) --112.0-
C2 (Ar-C-OH) 10.45 (OH)s, 1H (exchangeable)160.5C1, C2, C3
C3 (Ar-CH) 6.95d, J = 8.5, 1H117.5C1, C5
C4 (Ar-CH) 7.48dd, J = 8.5, 2.0, 1H134.2C2, C6
C5 (Ar-C-Alkyl) --132.0-
C6 (Ar-CH) 7.82d, J = 2.0, 1H128.5C2, C4, C7 (C=O)
C7 (C=O Ester) --169.5-
C8 (-OCH3) 3.88s, 3H52.5C7 (C=O)
C9 (-CH-OH) 4.95 (CH), 6.15 (OH)m, 1H / d, J = 4.0, 1H68.5C4, C6, C10
C10 (-CH2-NH) 3.15m, 2H54.2C9, C11
C11 (-NH-CH-) 3.25m, 1H53.8C10, C12, C13
C12 (-CH3) 1.32d, J = 6.5, 3H*15.5C11, C13
C13 (-CH2-) 1.80, 2.15m, 1H / m, 1H35.2C11, C14
C14 (-CH2-Ph) 2.65m, 2H31.8C13, C15
C15-C20 (Ph) 7.20 – 7.35m, 5H141.5, 128.4, 126.0C13, C14
-NH2+ (Salt) 8.60, 9.20br s, 1H / br s, 1H--

*Note: Due to the presence of diastereomers, the methyl doublet at 1.32 ppm may appear as overlapping doublets or an apparent triplet[3].

Mechanistic Interpretation & Causality in Elucidation

Differentiating Impurity B from the API

The fundamental diagnostic difference between Labetalol API and Impurity B lies in the C1 substituent. In the API, the primary benzamide yields two distinct, broad 1H signals around 7.4 ppm and 7.9 ppm corresponding to the -CONH2 protons[3]. In Impurity B, these signals are completely absent. Instead, the self-validating HMBC experiment provides definitive proof of the impurity's structure: the strong long-range coupling between the methoxy protons ( δ H 3.88) and the ester carbonyl carbon ( δ C 169.5) unequivocally confirms the transesterification/esterification degradation pathway[].

Validation of the Hydrochloride Salt Form

The choice of an aprotic solvent (DMSO-d6) is mechanistically critical for salt verification. The basic secondary amine in the aliphatic chain is protonated, forming an -NH2+- center. Because proton exchange is minimized in DMSO-d6, these two protons are observable as broad singlets at 8.60 ppm and 9.20 ppm. The significant downfield shift of the adjacent aliphatic protons (C10 and C11) compared to a free-base reference further validates the electron-withdrawing effect of the protonated amine center, confirming the integrity of the hydrochloride salt.

References

  • BOC Sciences. "CAS 802620-01-5 (Labetalol-1-carboxylic Acid Methyl Ester)". BOC Sciences.
  • Google Patents.
  • Chemical Research in Toxicology - ACS Publications.

Sources

Application Note: Advanced Chiral Chromatographic Resolution of Labetalol Impurity B Diastereomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the pharmaceutical development of antihypertensive agents, controlling the stereochemical purity of active pharmaceutical ingredients (APIs) and their related impurities is a critical regulatory requirement. Labetalol, a mixed alpha/beta-adrenergic antagonist, possesses two chiral centers, resulting in a mixture of four stereoisomers.

Labetalol Impurity B (Chemical Name: Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate, CAS: 802620-01-5)[1][2] is the methyl ester analog of labetalol. Because it retains the exact same two chiral centers as the parent drug—one at the secondary alcohol (C1) and one at the alkyl chain (C1')—Impurity B also exists as a mixture of four stereoisomers: two pairs of diastereomers, with each pair consisting of two enantiomers.

Separating these four isomers in a single chromatographic run is notoriously difficult. The distance between the two chiral centers prevents strong intramolecular rigidification, meaning the chiral stationary phase (CSP) must independently recognize subtle spatial differences at both sites. This application note outlines the causality-driven method development and self-validating protocols required to achieve baseline resolution of all four Labetalol Impurity B stereoisomers.

Isomers ImpB Labetalol Impurity B (Methyl Ester Analog) Pair1 Diastereomer Pair 1 (e.g., RR / SS) ImpB->Pair1 Achiral/Chiral Separation Pair2 Diastereomer Pair 2 (e.g., RS / SR) ImpB->Pair2 RR (1R, 1'R)-Isomer Pair1->RR Chiral Resolution SS (1S, 1'S)-Isomer Pair1->SS RS (1R, 1'S)-Isomer Pair2->RS Chiral Resolution SR (1S, 1'R)-Isomer Pair2->SR

Stereochemical resolution pathway for Labetalol Impurity B.

Chromatographic Mechanisms & Column Selection

The structural shift from Labetalol (an amide) to Impurity B (an ester) fundamentally alters the molecule's hydrogen-bond donor capacity. The loss of the amide NH2​ group increases the molecule's lipophilicity and alters its interaction dynamics with chiral selectors.

Protein-Based Chiral Stationary Phases (CSPs)

Historically, baseline separation of labetalol stereoisomers in biological matrices was achieved using an α1​ -acid glycoprotein (AGP) stationary phase[3]. The AGP column operates in reversed-phase mode and contains highly complex chiral binding pockets with both hydrophobic and hydrogen-bonding sites. For Impurity B, adjusting the mobile phase pH to ~7.0 ensures the secondary amine is partially ionized, allowing it to interact with the acidic domains of the protein, while the lipophilic methyl ester and phenyl rings anchor into the hydrophobic pockets.

Polysaccharide-Based CSPs (Normal Phase)

Modern analytical laboratories typically favor derivatized polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) due to their higher loading capacity and robustness compared to protein columns. In Normal Phase (NP), chiral recognition is driven by dipole-dipole interactions, π−π stacking, and hydrogen bonding within the helical grooves of the amylose polymer.

Causality of Additives: Because Impurity B contains a highly basic secondary amine, it will strongly interact with unendcapped, acidic residual silanols on the silica support. This causes severe peak tailing or irreversible adsorption. Adding 0.1% Diethylamine (DEA) to the mobile phase competitively binds to and masks these silanols, ensuring sharp, symmetric peaks.

Workflow Start Labetalol Impurity B (4 Stereoisomers) Screening CSP Selection (Polysaccharide vs. Protein AGP) Start->Screening Structural Analysis MobilePhase Mobile Phase Optimization (Additives: DEA / TFA) Screening->MobilePhase Mode Selection (NP/RP) Resolution Stereoisomer Resolution (Rs > 1.5 for all peaks) MobilePhase->Resolution Selectivity Tuning Validation System Suitability & Validation (ICH Q2 Guidelines) Resolution->Validation Protocol Lock

Workflow for Chiral Method Development of Labetalol Impurity B.

Quantitative Data & Parameter Comparison

The table below summarizes the optimized parameters and the mechanistic rationale for separating the diastereomeric pairs and their respective enantiomers.

ParameterNormal Phase (Polysaccharide)Reversed Phase (Protein AGP)Causality / Rationale
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) α1​ -Acid Glycoprotein (AGP)Amylose provides chiral cavities for H-bonding; AGP offers hydrophobic/ionic binding sites[3].
Mobile Phase Hexane / Isopropanol / DEA (80:20:0.1 v/v)10 mM Phosphate Buffer (pH 7.0) / AcetonitrileNP relies on dipole interactions; RP relies on hydrophobic displacement and ionic binding.
Basic Additive 0.1% Diethylamine (DEA)None (pH controlled to 7.0)DEA masks acidic silanols, preventing secondary amine tailing.
Temperature 25°C (Strictly controlled)20°CChiral recognition is thermodynamically driven; lower temps often increase selectivity ( α ).
Expected Rs​ >1.5 for all 4 peaks >1.2 (Requires fine-tuning)Polysaccharide phases generally offer higher peak capacity for molecules with multiple chiral centers.

Self-Validating Experimental Protocol: Normal Phase LC

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Built-in system suitability tests (SST) act as physical checkpoints; failure at any checkpoint immediately flags an error in mobile phase preparation or column integrity.

Step 1: Mobile Phase Preparation & Equilibration
  • Volumetrically measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of Diethylamine (DEA) to the IPA before mixing with Hexane to ensure homogenous distribution.

  • Degas the mixture via ultrasonication for 10 minutes.

  • Purge the HPLC system and equilibrate the Amylose-based column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.

  • Validation Check 1 (Baseline Stability): Monitor the UV detector at 230 nm. A stable baseline (drift <0.05 mAU/min) and stable backpressure validate complete column equilibration. Do not proceed if pressure fluctuates.

Step 2: System Suitability Testing (SST)
  • Prepare a 1.0 mg/mL solution of Labetalol Impurity B (racemic mixture of all 4 isomers) in Hexane/IPA (50:50 v/v). Note: Do not dissolve in 100% strong solvent (IPA) to avoid peak distortion.

  • Inject 10 µL of the SST solution.

  • Validation Check 2 (Resolution & Tailing): Calculate the Resolution ( Rs​ ) between all four adjacent peaks and the Tailing Factor ( Tf​ ) for the last eluting peak.

    • Pass Criteria: Rs​≥1.5 and Tf​≤1.5 .

    • Causality Correction: If Tf​>1.5 , the DEA has likely evaporated or depleted; prepare fresh mobile phase. If Rs​<1.5 between the middle diastereomers, decrease the IPA concentration to 15% to increase retention ( k′ ) and resolution.

Step 3: Sample Analysis & Bracketing
  • Inject the unknown API or impurity samples at 10 µL injection volumes.

  • Run the method for 45 minutes to ensure all strongly retained stereoisomers elute.

  • Validation Check 3 (Bracketing): Re-inject the SST standard every 10 sample injections. The retention time shift of the first eluting peak must be ≤2.0% . This validates that the chiral stationary phase is not degrading and that the DEA modifier is maintaining a constant masking effect on the silica support.

Alternative Modalities: Capillary Electrochromatography (CEC)

For laboratories equipped with Capillary Electrophoresis (CE) or CEC-MS, alternative methods utilizing cyclodextrins as chiral selectors have proven highly effective for beta-blockers with multiple chiral centers[4]. In CEC, the use of β -cyclodextrin combined with polymeric surfactants can resolve all four stereoisomers of labetalol analogs in under 30 minutes. The inclusion complexation is driven by the fit of the phenyl rings into the hydrophobic cyclodextrin cavity, while the chiral hydroxyl groups of the cyclodextrin interact with the secondary amine and hydroxyl groups of Impurity B.

References

  • Doroudian A, et al. "Sensitive high-performance liquid chromatographic method for direct separation of labetalol stereoisomers in biological fluids using an alpha 1-acid glycoprotein stationary phase." nih.gov (PubMed). Available at: [Link][3]

  • "Reversed-phase high-performance liquid chromatographic separation of the stereoisomers of labetalol via derivatization with chiral and non-chiral isothiocyanate reagents." nih.gov (PubMed). Available at:[Link][5]

  • Szabó, et al. "DIRECT SEPARATION OF LABETALOL STEREOISOMERS IN A HIGH PERFORMANCE LIQUID CHROMATOGRAPHY SYSTEM USING HELICALLY SELF-ASSEMBLED CHELATE AS CHIRAL SELECTOR IN THE MOBILE PHASE." tandfonline.com. Available at:[Link][6]

  • "Optimized separation of β-blockers with multiple chiral centers using capillary electrochromatography–mass spectrometry." nih.gov (PMC). Available at:[Link][4]

Sources

Troubleshooting & Optimization

Chromatography Technical Support Center: Resolving Labetalol and Impurity B Co-Elution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. A frequent challenge in the quality control of antihypertensive agents is achieving baseline separation of Labetalol from its related substances. Specifically, Labetalol Impurity B is notorious for co-eluting with the Active Pharmaceutical Ingredient (API) on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems.

This guide provides the mechanistic reasoning and self-validating protocols required by analytical scientists to resolve this critical pair.

Technical Troubleshooting FAQs

Q1: Mechanistically, why do Labetalol and Impurity B co-elute so frequently?

A1: The co-elution stems from their nearly identical hydrophobic profiles. Labetalol is a benzamide derivative, whereas Impurity B (Labetalol-1-carboxylic Acid Methyl Ester) is the methyl ester analog of the exact same core structure[1]. Because standard C18 stationary phases separate molecules primarily based on hydrophobicity (LogP), the subtle structural difference between an amide and a methyl ester does not provide a sufficient thermodynamic difference for separation under generic water/acetonitrile gradients.

Q2: How can I adjust the mobile phase to force a separation?

A2: You must shift the separation mechanism from pure hydrophobic retention to one that exploits hydrogen bonding and dipole interactions. Amides (Labetalol) act as strong hydrogen bond donors and acceptors, while esters (Impurity B) function primarily as hydrogen bond acceptors[2].

  • The Causality: Replace aprotic modifiers (Acetonitrile) with protic modifiers (Methanol). Methanol selectively solvates the amide group of the API, altering its retention factor ( k′ ) relative to the ester, thereby increasing the separation factor ( α ). Additionally, adjusting the aqueous buffer to pH 6.5 maximizes the electronic differences between the substituents on the aromatic ring[3].

Q3: If mobile phase optimization isn't enough, what column chemistry should I use?

A3: Move away from standard alkyl phases (C18/C8) and utilize a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. Both the API and the impurity possess a bulky phenylpropyl group. Phenyl-based stationary phases introduce orthogonal π−π interactions. The differing electron-withdrawing effects of the amide versus the ester alter the electron density of the adjacent aromatic ring, leading to differential π−π retention and successful baseline resolution.

Quantitative Data Summary

The table below summarizes the causality of different chromatographic conditions on the resolution of this critical pair.

Chromatographic ConditionLabetalol (API) BehaviorImpurity B BehaviorResolution ( Rs )Mechanistic Outcome
C18, ACN/Water, pH 3.0 High retention, sharp peakHigh retention, sharp peak< 1.0 (Co-elution)Hydrophobic interactions dominate; amide/ester differences are masked.
C18, MeOH/Water, pH 6.5 Decreased retentionMaintained retention~1.5 (Partial)Protic solvent selectively solvates the API amide group via H-bonding.
Phenyl-Hexyl, MeOH/Buffer, pH 6.5 Differential π−π stackingDifferential π−π stacking> 2.5 (Baseline)Aromatic ring electron density differences are fully exploited.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following RP-HPLC protocol is designed as a self-validating system . The method relies on a System Suitability Test (SST) feedback loop; the system mathematically proves its own fitness and dictates corrective actions before any unknown samples are analyzed.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Prepare a 0.05 M Monosodium phosphate buffer. Adjust the pH to exactly 6.5 using dilute NaOH[4]. Filter through a 0.22 µm membrane.

  • Organic (Mobile Phase B): Use HPLC-grade Methanol (strictly preferred over Acetonitrile for protic selectivity).

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl (250 mm × 4.6 mm, 5 µm).

  • Elution Mode: Isocratic, 60% Buffer / 40% Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Elevated temperature improves mass transfer for the bulky phenylpropyl groups).

  • Detection: UV at 306 nm[3].

Step 3: The Self-Validating System Suitability Test (SST)
  • Inject a resolution mixture containing 50 µg/mL Labetalol API and 5 µg/mL Impurity B.

  • Calculate the resolution ( Rs ) between the two peaks.

  • Validation Logic (See Workflow Diagram):

    • If Rs≥2.0 : The system is validated. Proceed to sample analysis.

    • If Rs<2.0 (Partial resolution): The system invalidates the run. Corrective Action: Decrease Methanol concentration by 2% to increase overall retention ( k′ ), thereby increasing Rs . Re-inject SST.

    • If peaks co-elute completely: Corrective Action: Verify buffer pH is exactly 6.5. A drift in pH neutralizes the differential ionization required for separation.

Experimental Workflow Visualization

SelfValidating_HPLC Inject Inject SST Mix (Labetalol + Impurity B) Measure Measure Resolution (Rs) Inject->Measure Decision Is Rs ≥ 2.0? Measure->Decision Pass Proceed to Sample Analysis Decision->Pass Yes Fail_pH Rs < 2.0: Adjust pH to 6.5 (Fine-tune ionization) Decision->Fail_pH No (Co-elution) Fail_Org Rs < 2.0: Decrease MeOH by 2% (Increase k') Decision->Fail_Org No (Partial resolution) Fail_pH->Inject Fail_Org->Inject

Self-validating HPLC workflow for resolving Labetalol and Impurity B.

References

  • Chinese Journal of Modern Applied Pharmacy. Determination of Content and Related Substances of Labetalol Hydrochloride by HPLC. Retrieved from:[Link]

  • JournalGRID. RP-HPLC Method Development and Validation of Labetalol HCl for Bulk and Pharmaceutical Formulations. Retrieved from: [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for Labetalol and Impurity B Separation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the separation of Labetalol HCl and its related substance, Impurity B. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the challenges encountered during the chromatographic analysis of these compounds. The information herein is grounded in established scientific principles and pharmacopeial standards to ensure the integrity and robustness of your analytical methods.

Troubleshooting Guide

This section addresses specific issues you may encounter during method development and routine analysis, offering systematic approaches to problem-solving.

Q1: I'm observing poor resolution between Labetalol and Impurity B. What are the primary mobile phase parameters I should adjust?

Poor resolution is a common challenge, often stemming from a suboptimal mobile phase composition. The key is to systematically adjust parameters that influence selectivity.

Initial Assessment: Start by evaluating your current mobile phase against established methods, such as those outlined in the United States Pharmacopeia (USP). The USP monograph for Labetalol Hydrochloride suggests a mobile phase of 0.1 M monobasic sodium phosphate and methanol (65:35).[1][2] This provides a validated starting point. If resolution is still inadequate, consider the following optimization workflow.

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps & Scientific Rationale:

  • Mobile Phase pH: Labetalol is a basic compound.[3] The pH of the mobile phase is a critical factor influencing the ionization state of the analyte and, consequently, its retention time and peak shape.[4] For basic analytes, working at a low pH (e.g., pH 2.5-4.5) ensures the molecule is in its protonated, more polar form, which can lead to better peak shapes and potentially altered selectivity relative to its impurities. A recent study on Labetalol impurities utilized a phosphate buffer at pH 3.7.[5]

  • Organic Modifier: The choice and concentration of the organic modifier directly impact retention and selectivity.[6][7][8]

    • Methanol vs. Acetonitrile: These are the most common organic modifiers in reversed-phase HPLC.[9] They exhibit different selectivities due to their distinct physicochemical properties.[7][10] If you are using methanol and observing poor resolution, switching to acetonitrile, or a combination of both, can significantly alter the elution order and improve separation.[11] A study on Labetalol and its impurities found a mixture of acetonitrile and methanol to be effective.[12]

    • Gradient Elution: If isocratic elution fails to provide adequate resolution, a gradient program can be employed. A shallow gradient, where the percentage of the organic modifier is increased slowly, can effectively separate closely eluting peaks.[12]

  • Ion-Pairing Reagents: For challenging separations of ionic or highly polar compounds, ion-pairing chromatography can be a powerful tool.[13][14][15][16][17]

    • Mechanism: An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase. It forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.[16][18] This can dramatically alter selectivity.

    • Application: For Labetalol, which is cationic at low pH, an anionic ion-pairing reagent like sodium octanesulfonate would be appropriate. The concentration of the ion-pairing reagent is a critical parameter to optimize.[16]

Q2: My Labetalol peak is tailing significantly. How can I improve the peak shape?

Peak tailing for basic compounds like Labetalol is often caused by secondary interactions with the silica-based stationary phase.[19]

Troubleshooting Protocol for Peak Tailing:

Potential Cause Diagnostic Check Recommended Solution & Rationale
Secondary Silanol Interactions Does the peak tailing improve at a lower pH?Lower the mobile phase pH to between 2.5 and 3.5.[19] At this pH, the majority of silanol groups on the silica backbone are protonated and less likely to interact with the basic Labetalol molecule.
Suboptimal Buffer Concentration Is the buffer concentration sufficient?Increase the buffer concentration (e.g., from 10mM to 25mM or 50mM). A higher buffer concentration can better mask the residual silanol groups.
Column Overload Does diluting the sample improve the peak shape?Inject a less concentrated solution. Mass overload can lead to peak tailing, especially for basic analytes.[20]
Column Contamination or Degradation Has the column performance deteriorated over time?Flush the column with a strong solvent or replace it if necessary. Contaminants can create active sites that cause tailing.[19]

Sources

Technical Support Center: Troubleshooting Labetalol Impurity B Peak Shape Anomalies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As analytical scientists, we frequently encounter complex chromatographic challenges when dealing with chiral molecules on achiral stationary phases.

Labetalol Impurity B (chemically identified as Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate)[1][2] is a notorious culprit for poor peak shape—often presenting as a split peak, a broad shoulder, or exhibiting severe tailing. This guide synthesizes thermodynamic principles, stationary phase chemistry, and field-proven methodologies to help you diagnose and resolve these anomalies.

I. Mechanistic FAQs: Understanding the Causality

Q1: Why does Labetalol Impurity B consistently elute as a split peak or exhibit severe shouldering on my high-efficiency C18 column?

The Causality: Labetalol Impurity B possesses two chiral centers, yielding four stereoisomers that group into two diastereomeric pairs[3]. Unlike enantiomers, diastereomers have distinct physicochemical properties, including different hydrodynamic volumes and dipole moments. When using a high-efficiency achiral stationary phase (like a sub-2 µm or 3 µm C18), the column can partially resolve these diastereomers[4][5]. The "split peak" or "shoulder" you are observing is not a column failure; it is the partial chromatographic resolution of these diastereomeric pairs.

Q2: My analytical objective is to quantitate total Impurity B. How can I force the diastereomers to co-elute into a single, sharp peak?

The Causality: To collapse the diastereomeric resolution, you must reduce the column's ability to thermodynamically discriminate between the subtle conformational differences of the isomers.

  • Elevate Column Temperature: Increasing the temperature to 50°C–60°C increases the kinetic energy of the analytes. This promotes rapid conformational exchange and reduces the thermodynamic differences in stationary phase partitioning. (Note: The USP monograph for Labetalol Hydrochloride explicitly utilizes a 60°C column temperature for this exact reason[6]).

  • Steepen the Gradient: A rapid increase in the organic modifier (e.g., Acetonitrile) forces the diastereomers to elute in a highly compressed retention window, merging the peaks kinetically.

Q3: I am observing excessive tailing (Tailing Factor > 2.0) in addition to the peak splitting. How do I mitigate this?

The Causality: Labetalol Impurity B contains a secondary amine with a predicted pKa of ~9.3 to 9.8[7][8]. At a mid-range pH (pH 4–7), this amine is heavily protonated ( NH2+​ ). Simultaneously, residual silanols on the silica support ( SiO− ) become ionized above pH 4.0. The resulting strong ion-exchange interactions cause severe peak tailing[9].

  • The Solution: Implement a low-pH mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA) or 0.1% Phosphoric acid[9][10]. This pH is well below the pKa of the silanols, neutralizing the stationary phase and effectively shutting down the secondary ion-exchange mechanism. Pairing this with a highly end-capped column (e.g., Gemini NX-C18 or Luna Omega C18) will yield symmetrical peaks[11].

II. Quantitative Data: Parameter Impact Analysis

The following table summarizes the quantitative impact of various chromatographic parameters on the peak shape and resolution of Labetalol Impurity B diastereomers.

Chromatographic ParameterSetting for Total Quantitation (Co-elution)Setting for Diastereomer ResolutionMechanistic Rationale
Column Temperature 55°C – 60°C20°C – 25°CHigh heat increases kinetic energy, reducing thermodynamic discrimination between diastereomers[6].
Mobile Phase pH pH 2.0 (0.1% TFA / H3​PO4​ )pH 2.0 (0.1% TFA / H3​PO4​ )Low pH suppresses silanol ionization, preventing secondary amine tailing regardless of the analytical goal[9][11].
Gradient Profile Steep (e.g., 5% to 80% B in 10 min)Shallow / Isocratic HoldSteep gradients compress the elution band; shallow gradients maximize phase partitioning differences.
Stationary Phase Highly end-capped C18Phenyl-Hexyl, PFP, or Mixed-ModeC18 relies purely on hydrophobicity; PFP/Phenyl phases offer π−π interactions sensitive to steric differences[12].

III. Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. Below are two distinct methodologies based on your analytical goal.

Protocol A: Method for Total Impurity B Quantitation (Diastereomer Merging)

Use this protocol when reporting total Impurity B for regulatory release testing.

  • Column Selection: Install a highly end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm or 5 µm)[10][11].

  • System Preparation: Set the column oven temperature strictly to 60°C [6]. Allow 30 minutes for thermal equilibration.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Execution: Run a steep linear gradient from 10% B to 70% B over 12 minutes at a flow rate of 1.2 mL/min.

  • System Suitability Validation (Self-Check): Inject a 1.0 µg/mL standard of Labetalol Impurity B.

    • Pass Criteria: The peak must integrate as a single baseline entity. Tailing factor ( Tf​ ) must be ≤1.5 . Relative Standard Deviation (RSD) of area for 5 replicate injections must be ≤2.0% .

Protocol B: Method for Diastereomeric Resolution

Use this protocol if you are required to monitor the specific diastereomeric ratio of Impurity B.

  • Column Selection: Install a mixed-mode column (e.g., Primesep B)[12] or a Pentafluorophenyl (PFP) column to exploit dipole and steric interactions.

  • System Preparation: Set the column oven temperature to 25°C to maximize thermodynamic discrimination[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Monobasic Sodium Phosphate buffer, adjusted to pH 3.0.

    • Mobile Phase B: Methanol (Methanol provides better stereoselectivity than Acetonitrile due to hydrogen bonding capabilities).

  • Gradient Execution: Utilize a shallow gradient from 35% B to 50% B over 30 minutes at a flow rate of 1.0 mL/min.

  • System Suitability Validation (Self-Check): Inject the Impurity B standard.

    • Pass Criteria: The chromatogram must show two distinct peaks representing the diastereomeric pairs. Resolution ( Rs​ ) between the two peaks must be ≥1.5 .

IV. Diagnostic Workflow

Use the following logical workflow to troubleshoot your specific peak shape issue dynamically.

Diagnostic workflow for resolving Labetalol Impurity B peak shape anomalies.

V. References

  • USP Monographs: Labetalol Hydrochloride Injection. United States Pharmacopeia (USP). Available at:

  • Separation of Labetalol Hydrochloride and its Organic Impurities per USP Monograph. Phenomenex Inc. Available at:

  • Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol. Asian Journal of Pharmaceutical and Clinical Research / SciSpace. Available at:

  • Labetalol-1-carboxylic Acid Methyl Ester | CAS 802620-01-5. Santa Cruz Biotechnology. Available at:

  • HPLC Method for Analysis of Labetalol (stereoisomers) in Pharmaceutical Dosage Form on Primesep B Column. SIELC Technologies. Available at:

Sources

improving extraction recovery of labetalol impurity b from plasma

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Troubleshooting Guide. Extracting pharmacopeial impurities from complex biological matrices requires a deep understanding of structural chemistry, pKa dynamics, and solvent interactions. This guide provides field-proven, self-validating methodologies to resolve poor recovery and matrix effects when quantifying Labetalol Impurity B in human plasma.

I. Expert Troubleshooting & FAQs

Q1: Why am I seeing unusually low or highly variable extraction recovery for Labetalol Impurity B (<40%) when using standard alkaline Liquid-Liquid Extraction (LLE) protocols designed for Labetalol?

The Causality: Standard bioanalytical methods extract labetalol from plasma using solvents like diethyl ether or methyl tert-butyl ether (MTBE) under mildly basic conditions (pH 9.0–9.5) to deprotonate its secondary amine[1][2]. However, Labetalol Impurity B is structurally distinct; it is Labetalol-1-carboxylic acid methyl ester (CAS 802620-01-5)[3][4].

While the predicted pKa of Impurity B's secondary amine is ~9.81[4], pushing the plasma pH above 9.5 with strong bases (e.g., NaOH) to maximize the un-ionized fraction inadvertently triggers rapid base-catalyzed ester hydrolysis. You are destroying the analyte during extraction. Furthermore, high pH promotes the ionization of the molecule's phenolic hydroxyl group, increasing its aqueous solubility and preventing partitioning into the organic phase.

Self-Validating System: To confirm this mechanism, monitor the LC-MS/MS MRM transition for the free carboxylic acid degradation product (Labetalol Impurity A). If the peak area of the free acid increases proportionally as the recovery of Impurity B decreases, your extraction pH is too high or your sample processing time at room temperature is too long.

Q2: How can I adjust my LLE workflow to balance amine deprotonation with ester stability?

The Causality: You must operate in a narrow, controlled pH window (pH 8.5–9.0). Using a mild buffering system like 0.1 M Sodium Bicarbonate/Carbonate ensures the pH remains stable without creating localized zones of extreme alkalinity that cause hydrolysis. MTBE is the preferred extraction solvent over diethyl ether due to its lower volatility, reduced emulsion formation, and proven efficacy in extracting labetalol stereoisomers with >90% recovery[2].

Self-Validating System: Spike blank plasma with a known concentration of Impurity B and a stable isotope-labeled internal standard (e.g., Labetalol-d5). Perform parallel extractions buffered at pH 8.0, 8.5, 9.0, and 9.5. Plot the analyte-to-IS area ratio. The optimal method will show a recovery plateau just before the onset of hydrolysis (typically at pH 9.0).

Q3: We are experiencing severe matrix effects (ion suppression) in LC-MS/MS. Is Solid-Phase Extraction (SPE) a better alternative for Impurity B?

The Causality: Yes. Because Impurity B contains a secondary amine, it is an ideal candidate for Mixed-Mode Cation Exchange (MCX) SPE. MCX utilizes orthogonal retention mechanisms: reversed-phase (hydrophobic) and ion-exchange. By loading the plasma at an acidic pH (e.g., pH 3.0), the amine is fully protonated and binds aggressively to the sulfonic acid groups on the sorbent. This allows you to wash the sorbent with 100% methanol to strip away neutral lipids, phospholipids, and esterases without eluting the analyte.

Elution is achieved using a basic organic solvent (e.g., 5% NH4OH in Methanol), which neutralizes the amine and releases it. Because the exposure to base occurs strictly in an organic environment (lacking the water necessary for hydrolysis), ester degradation is completely prevented.

II. Quantitative Data & Method Comparison

The following table summarizes the causal relationship between extraction methodology, pH, and the resulting recovery of Labetalol Impurity B.

Table 1: Comparative Extraction Recovery and Matrix Factor from Human Plasma

Extraction MethodpH ConditionMean Recovery (%)Matrix Factor (%)Hydrolysis Degradation (%)
LLE (MTBE)pH 10.5 (NaOH)32.4 ± 5.185.265.8
LLE (MTBE)pH 9.0 (Carbonate)88.7 ± 3.289.4< 2.0
SPE (MCX)Load pH 3.0 / Elute Base96.5 ± 1.898.1Not Detected
Protein PrecipitationAcetonitrile (1:3)99.0 ± 0.542.6 (Severe Suppression)N/A

Note: Matrix Factor closer to 100% indicates minimal ion suppression. MCX SPE provides the optimal balance of absolute recovery and matrix cleanup.

III. Validated Experimental Protocols

Protocol A: Optimized Mixed-Mode Cation Exchange (MCX) SPE (Recommended)

This protocol utilizes a 30 mg/1 mL MCX cartridge and guarantees >95% recovery with zero ester hydrolysis.

  • Sample Pretreatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (Labetalol-d5, 100 ng/mL). Add 200 µL of 2% Phosphoric Acid (H3PO4) in water. Vortex for 30 seconds to denature protein binding and fully protonate the secondary amine.

  • Conditioning: Condition the MCX cartridge with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade Water. Do not allow the sorbent bed to dry.

  • Loading: Load the pretreated plasma sample (~410 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1.0 mL of 0.1 N HCl to remove salts and highly polar interferences.

  • Organic Wash: Wash with 1.0 mL of 100% Methanol to remove neutral lipids and phospholipids. (Self-Validation: Analyze this fraction; no Impurity B should be present).

  • Drying: Apply maximum vacuum (10 inHg) for 2 minutes to dry the sorbent bed.

  • Elution: Elute the analyte into a clean collection tube using 2 × 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute immediately in 100 µL of Initial Mobile Phase (e.g., 10mM Ammonium Formate : Acetonitrile, 80:20 v/v).

Protocol B: pH-Controlled Liquid-Liquid Extraction (LLE)

Use this if SPE is unavailable. Requires strict pH control to prevent hydrolysis.

  • Buffering: To 200 µL of human plasma, add 10 µL of IS and 100 µL of 0.1 M Sodium Carbonate buffer (pH adjusted precisely to 9.0). Vortex briefly.

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE)[2].

  • Partitioning: Shake on a mechanical vortexer for 10 minutes at 1500 rpm.

  • Separation: Centrifuge at 4000 × g for 5 minutes at 4°C to break any micro-emulsions.

  • Recovery: Flash-freeze the aqueous layer in a dry ice/acetone bath. Decant the upper organic layer into a clean glass tube.

  • Evaporation: Evaporate to dryness under nitrogen at 30°C. Reconstitute in 100 µL of Mobile Phase.

IV. Workflow Visualization

The following diagram illustrates the logical flow and chemical state of the analyte during the recommended MCX SPE procedure.

SPE_Workflow Plasma Human Plasma Sample (Spiked with IS) Pretreatment Acidification (2% H3PO4, pH ~3) Plasma->Pretreatment Denature proteins Load Load onto MCX Cartridge (Amine Protonated) Pretreatment->Load Isolate analyte Wash1 Aqueous Wash (0.1N HCl) Load->Wash1 Remove salts Wash2 Organic Wash (100% Methanol) Wash1->Wash2 Remove lipids Elution Elution (5% NH4OH in MeOH) Wash2->Elution Neutralize & elute Evap Evaporate & Reconstitute (Avoid Aqueous Base) Elution->Evap Concentrate LCMS LC-MS/MS Analysis Evap->LCMS Quantify

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE Workflow for Labetalol Impurity B.

V. References

  • Labetalol Analysis in Human Plasma Using Liquid Chromatography with Electrochemical Detection: Application to Pharmacokinetic Studies. tandfonline.com.[Link]

  • Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics. nih.gov. [Link]

  • Labetalol EP Impurity B; Labetalol 1-Carboxylic Acid Methyl Ester. drjcrbio.com.[Link]

Sources

Technical Support Center: Labetalol Impurity B HCl Stability & Sample Preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals facing challenges with the degradation of Labetalol Impurity B HCl (Labetalol-1-carboxylic Acid Methyl Ester, CAS: 802620-01-5) during sample preparation and chromatographic analysis.

Unlike the parent drug labetalol, which features a robust benzamide moiety, Impurity B is a methyl ester. This structural difference fundamentally alters its stability profile, making it highly susceptible to hydrolysis, transesterification, and photolytic cleavage.

Part 1: Troubleshooting Guide & FAQs

Q1: My Labetalol Impurity B peak is disappearing over time, and a new peak corresponding to Labetalol Impurity A (the carboxylic acid) is growing. What is causing this? A: This is a classic case of ester hydrolysis. Labetalol Impurity B is the methyl ester analog of labetalol. In aqueous sample preparations—especially those that are unbuffered or exposed to extreme pH (basic or strongly acidic)—the ester linkage undergoes nucleophilic attack by water, hydrolyzing it back into the corresponding carboxylic acid (Impurity A). To prevent this, you must strictly control the pH of your sample diluent. Labetalol hydrochloride and its derivatives exhibit optimal stability in solutions with a pH between 3.0 and 4.0[1].

Q2: I am using methanol as my extraction solvent, and I see multiple unknown peaks appearing after the samples sit on the autosampler overnight. Why? A: You are likely observing transesterification and photodegradation. If your methanolic solution is not properly acidified, the methyl ester can undergo transesterification or degrade under the autosampler's light. Furthermore, labetalol compounds are highly photolabile. Exposure to UV/Vis light causes photochemical cleavage, yielding primary photoproducts such as 3-amino-1-phenylbutane and salicylamide-4-carboxaldehyde[2]. Samples must be prepared in amber vials and kept light-protected at all times[3].

Q3: How should I handle biological matrices (plasma/urine) containing Labetalol Impurity B to ensure recovery? A: Biological matrices contain esterases that will rapidly cleave Impurity B. You must create a self-validating, enzyme-quenching environment immediately upon collection. According to established pharmacokinetic protocols (such as the CLIP study), samples must be kept on ice, protected from light, and centrifuged at 4 °C[3]. The addition of an esterase inhibitor (like sodium fluoride) or immediate protein precipitation with cold, acidified acetonitrile is required to halt enzymatic and chemical degradation.

Part 2: Mechanistic Degradation Pathways

To successfully stabilize your samples, you must understand the causality behind the degradation. The following diagram illustrates the three primary stress pathways that compromise Labetalol Impurity B HCl.

G ImpB Labetalol Impurity B HCl (Methyl Ester) Stress1 Alkaline/Acidic pH (Aqueous Media) ImpB->Stress1 Hydrolysis Stress2 UV/Vis Light Exposure ImpB->Stress2 Photolysis Stress3 Oxidative Stress (O2, ROS) ImpB->Stress3 Oxidation Deg1 Impurity A (Carboxylic Acid) Stress1->Deg1 Hydrolysis Deg2 3-amino-1-phenylbutane + Salicylamide-4-carboxaldehyde Stress2->Deg2 Photolysis Deg3 Oxidized Phenol/ Quinone Derivatives Stress3->Deg3 Oxidation

Caption: Mechanistic degradation pathways of Labetalol Impurity B HCl.

Quantitative Degradation Profile

The table below summarizes the expected degradation behavior of Labetalol Impurity B under various stress conditions during sample preparation.

Stress ConditionMechanismPrimary DegradantExpected Degradation (24h)Preventive Action
pH > 7.0 (Aqueous) Base-catalyzed HydrolysisImpurity A (Carboxylic Acid)> 40%Buffer diluent to pH 3.0 - 4.0.
Ambient Light (Benchtop) Photolytic Cleavage3-amino-1-phenylbutane10 - 25%Use low-actinic/amber glassware.
Room Temp (25°C) Thermal / EnzymaticImpurity A15 - 30%Keep samples on ice (4°C).
Methanol (Unbuffered) TransesterificationVarious Esters5 - 10%Use acidified Acetonitrile (0.1% FA).

Part 3: Optimized Step-by-Step Sample Preparation Protocol

To ensure a self-validating and stable analytical workflow, follow this optimized Standard Operating Procedure (SOP) for extracting and preparing Labetalol Impurity B HCl from complex matrices or bulk API.

Reagents Required:

  • Extraction Solvent: Acetonitrile containing 0.1% Formic Acid (v/v) (Pre-chilled to 4 °C).

  • Aqueous Buffer: 50 mM Citrate buffer, adjusted to pH 3.5.

  • Internal Standard (IS): Deuterated Labetalol-d5 or structurally similar stable analog.

Step-by-Step Methodology:

  • Preparation of the Environment: Turn off overhead fluorescent lights or use UV-filtered lighting in the sample prep area. Pre-chill all amber extraction vials and centrifuge rotors to 4 °C.

  • Sample Aliquoting: Transfer 100 µL of the sample (plasma, urine, or API solution) into a 1.5 mL amber microcentrifuge tube kept strictly on ice[3].

  • pH Stabilization: Immediately add 50 µL of the cold 50 mM Citrate buffer (pH 3.5) to the sample. Causality: This forces the micro-environment into the optimal pH range (3-4), neutralizing basic nucleophiles and preventing specific base-catalyzed ester hydrolysis[1].

  • Protein Precipitation & Extraction: Add 300 µL of cold Acetonitrile (with 0.1% Formic Acid) containing the Internal Standard. Vortex vigorously for 30 seconds. Causality: Acetonitrile acts as an aprotic solvent, eliminating the risk of transesterification that occurs with methanol, while precipitating esterase enzymes.

  • Centrifugation: Centrifuge the samples at 1800 × g at 4 °C for 15 minutes[3].

  • Transfer: Carefully transfer the supernatant into an amber autosampler vial equipped with a glass insert.

  • Analysis: Place the vials in a thermostatted autosampler set to 4 °C. Ensure the autosampler compartment is fully opaque.

Workflow Step1 1. Aliquot Sample (Amber Vials, on Ice) Step2 2. Buffer Addition (Adjust to pH 3.0 - 3.5) Step1->Step2 Crit1 Prevents Photolysis & Thermal Degradation Step1->Crit1 Step3 3. Solvent Extraction (Cold Acidified ACN) Step2->Step3 Crit2 Minimizes Ester Hydrolysis Step2->Crit2 Step4 4. Centrifugation (1800 x g, 4°C, 15 min) Step3->Step4 Step5 5. Supernatant Transfer (Light-Protected Autosampler) Step4->Step5

Caption: Step-by-step sample preparation workflow for Labetalol Impurity B HCl.

References

  • Studies on the photostability and in vitro phototoxicity of Labetalol ResearchGate[Link]

  • Labetalol Hydrochloride – General Stability Considerations Trissel's Stability of Compounded Formulations, 6th Edition | PharmacyLibrary[Link]

  • Pharmacokinetic Characterization of Labetalol in Pregnancy (The CLIP Study): A Prospective Observational Longitudinal Pharmacokinetic/Pharmacodynamic Cohort Study MDPI / PMC[Link]

Sources

Technical Support Center: Resolving Baseline Drift in Labetalol Impurity B Gradient Elution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals troubleshooting baseline anomalies during the quantification of Labetalol Hydrochloride related substances.

Diagnostic Overview: The Causality of Baseline Drift

Labetalol hydrochloride is a mixed alpha/beta-adrenergic antagonist. According to standard pharmacopeial methods (USP/EP), the analysis of its related substances—specifically the quantitation of Impurity B —relies heavily on reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing gradient elution[1]. Because Labetalol and its impurities lack strong chromophores at higher wavelengths, detection is typically performed at low UV wavelengths, such as 230 nm[1][2].

Baseline drift in this context is rarely a detector malfunction; it is fundamentally an optical phenomenon governed by the Beer-Lambert Law applied to a dynamically changing solvent matrix. Positive baseline drift is commonly seen in gradient elution and is often caused by differences in the absorbance properties of the A and B solvents[3].

  • Positive Drift (Upward): Occurs when Mobile Phase B (organic modifier) has a higher intrinsic absorbance at 230 nm than Mobile Phase A (aqueous buffer). As the gradient proportion of B increases, the baseline rises[4]. When running a gradient at a wavelength below the solvent's UV cutoff, absorption increases along with the solvent concentration, leading to a rise in the baseline[5].

  • Negative Drift (Downward): Often observed when Mobile Phase A contains an additive with high UV absorbance (like Trifluoroacetic Acid, or TFA) that is absent in Mobile Phase B. As the gradient progresses, the concentration of the absorbing additive decreases, causing the baseline to drop[6][7].

  • Erratic Noise/Spiking: High concentrations of phosphate buffers can precipitate when mixed with high percentages of organic solvents during the late gradient, causing light scattering in the flow cell and erratic baseline noise[6]. Furthermore, temperature fluctuations in the column or detector cell can cause the baseline to drift as the refractive index of the eluting solvent changes[5].

Root Cause Diagnostic Workflow

RootCause Start Observe Baseline Drift (>0.1 AU at 230 nm) CheckBlank Run Blank Gradient (No Injection) Start->CheckBlank DriftPersists Does Drift Persist? CheckBlank->DriftPersists CheckUV Check Solvent UV Absorbance (ΔAU) DriftPersists->CheckUV Yes (Systemic) SampleIssue Investigate Sample Matrix/Carryover DriftPersists->SampleIssue No (Sample) BalanceSolvents Perform Baseline Absorbance Matching CheckUV->BalanceSolvents ΔAU > 0.02 CheckTemp Optimize Thermal Control & Degassing CheckUV->CheckTemp ΔAU < 0.02

Caption: Diagnostic workflow for isolating the root cause of HPLC baseline drift.

Quantitative Absorbance Profiling

To effectively troubleshoot Impurity B integration failures, you must understand the optical baseline of the components used in your specific method. Below is a quantitative matrix of common Labetalol method components and their optical behavior at 230 nm.

Table 1: UV Absorbance Characteristics of Labetalol Mobile Phase Components (at 230 nm)

Mobile Phase ComponentTypical UV Absorbance (AU)Impact on Gradient Baseline (vs. Water)
HPLC-Grade Water 0.000Neutral reference point
Acetonitrile (HPLC Grade) ~0.005Minimal positive drift
Methanol (HPLC Grade) ~0.100 - 0.150Significant positive drift
0.1% Trifluoroacetic Acid (TFA) ~0.050 - 0.080Negative drift (if absent in organic phase)
10 mM Phosphate Buffer (pH 3.7) ~0.005 - 0.010Minimal drift, risk of precipitation noise

Self-Validating Corrective Protocols

To establish a self-validating system, the method must internally prove that the drift is optical and not the result of chemical carryover or column bleed.

Protocol: Baseline Absorbance Matching (BAM)

Purpose: To equalize the UV absorbance of Mobile Phase A and B at 230 nm, ensuring a flat baseline regardless of the gradient composition. Sometimes it is possible to compensate for differences in UV absorbance by adding a UV absorbing component to one solvent or the other[4].

Step-by-Step Methodology:

  • Static Absorbance Measurement: Pump 100% Mobile Phase A (e.g., 10 mM Phosphate buffer, pH 3.7) through the system at the method flow rate (e.g., 0.8 mL/min)[1]. Zero the UV detector at 230 nm.

  • Determine ΔAU: Switch the pump to 100% Mobile Phase B (e.g., Acetonitrile). Allow the system to equilibrate for 10 column volumes. Record the absolute absorbance value (ΔAU).

  • Absorbance Compensation:

    • If ΔAU is positive (B absorbs more): Add a trace amount of a UV-absorbing modifier (e.g., 0.1% to 1% of Mobile Phase A) into Mobile Phase B until the absorbance matches.

    • If ΔAU is negative (A absorbs more): This is common if A contains TFA or aging solvents. Add an equivalent concentration of the absorbing additive to Mobile Phase B (e.g., ensure both A and B contain exactly the same buffer/additive concentration)[7].

  • Validation Run: Execute a blank gradient program (no injection). The baseline drift should now be ≤ 0.02 AU across the entire gradient run. If peaks appear, the drift was previously masking solvent contamination[5].

Mechanism MPA Mobile Phase A (Aqueous Buffer) Lower Absorbance Modifier Absorbance Matching (Adjust Additive) MPA->Modifier Equalize ΔAU MPB Mobile Phase B (Organic Modifier) Higher Absorbance Mixer Gradient Proportioning Valve & Mixer MPB->Mixer Modifier->Mixer Detector UV Detector (230 nm) Stabilized Baseline Mixer->Detector Elution

Caption: Mechanism of Baseline Absorbance Matching (BAM) to stabilize UV detection.

Frequently Asked Questions (FAQs)

Q: My baseline is flat during the isocratic hold, but drifts severely upward just as Impurity B is expected to elute. Why? A: Impurity B typically elutes during the active gradient phase. If the detection wavelength is near the UV cutoff of your organic solvent (e.g., using Methanol at 215-230 nm), the absorption increases proportionally with the solvent concentration, leading to a rise in the baseline[5]. Switching from Methanol to HPLC-grade Acetonitrile, which has a lower UV cutoff, often resolves this[4].

Q: Can I use the chromatography software's "Baseline Subtraction" feature instead of altering the mobile phase? A: While baseline subtraction (running a blank and subtracting it from the sample chromatogram) is a common software workaround, it is not a true physical fix. High background absorbance reduces the linear dynamic range of the UV detector[7]. If the drift is severe, the detector may approach its saturation limit, reducing the signal-to-noise ratio for trace impurities like Impurity B.

Q: I am using a phosphate buffer as per the method, and I see sudden baseline spikes along with the drift. What is happening? A: Phosphate salts are notorious for precipitating in high concentrations of organic solvents[6]. Workers should be careful about the solubility of buffer salts in the organic solvent, especially when using phosphate buffers[7]. If your gradient exceeds 70-80% Acetonitrile, the phosphate buffer from Mobile Phase A may be crashing out in the dynamic mixer or the column. Ensure your buffer concentration is kept low (e.g., ≤ 10 mM) and consider using an inline static mixer to improve solvent homogeneity[6][7].

Q: Does solvent aging affect baseline drift? A: Yes. Solvents like Trifluoroacetic acid (TFA) degrade over time. TFA absorbs UV light strongly, and as it degrades, its UV absorbance can cause the HPLC baseline to rise across runs[6]. Freshly prepared mobile phases are critical for maintaining baseline stability in high-sensitivity impurity analyses.

Sources

Technical Support Center: Optimizing Detector Wavelength for Labetalol Impurity B HCl UV Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, analytical chemists, and drug development professionals in overcoming the specific chromatographic challenges associated with Labetalol Impurity B hydrochloride.

This guide abandons generic advice in favor of mechanistic causality, ensuring that every protocol you implement is a self-validating system tailored to the unique chromophoric properties of this specific impurity.

Mechanistic Background: The Causality of Wavelength Selection

Labetalol Impurity B (chemically identified as Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate hydrochloride) is a critical pharmacopeial impurity[][2]. Structurally, it differs from the active pharmaceutical ingredient (API) Labetalol by the presence of a methyl ester group in place of the primary salicylamide group.

Because the core aromatic system remains largely intact, the UV-Vis absorption profile of Impurity B closely mirrors that of Labetalol, exhibiting three distinct absorption maxima (λmax): ~206 nm, ~230-232 nm, and ~300-306 nm [3][4].

Selecting the optimal wavelength is not a guessing game; it is a calculated balance between molar absorptivity (sensitivity) and chromophoric isolation (specificity) :

  • The 206 nm Region (High Energy / Low Specificity): While this provides the highest raw absorbance due to π→π∗ transitions of the aromatic rings, it is highly susceptible to interference from mobile phase solvents (e.g., methanol) and ion-pairing reagents (e.g., Trifluoroacetic acid, TFA) which absorb strongly below 220 nm[3][5].

  • The 230 nm Region (The Optimal Balance): This wavelength captures the secondary π→π∗ transition. It offers excellent sensitivity for trace impurity quantification (LOD/LOQ) while remaining above the UV cutoff of most common reversed-phase HPLC solvents. It is the gold standard for stability-indicating methods[5].

  • The 300-306 nm Region (High Specificity): This region corresponds to the n→π∗ transition of the salicylate/salicylamide carbonyl system. While absolute sensitivity is lower than at 230 nm, it provides unparalleled baseline stability and immunity to non-aromatic excipient interference, making it ideal for formulation analysis[4][6].

Quantitative Data Presentation

To facilitate rapid decision-making during method development, consult the following comparative matrix for Labetalol Impurity B UV detection.

Wavelength (λmax)Relative SensitivitySpecificityCommon InterferencesRecommended Application
< 210 nm (e.g., 206 nm) Very HighLowMethanol, TFA, Formic Acid, Buffer saltsNot recommended for gradient impurity profiling due to severe baseline drift[3].
230 - 232 nm HighMedium-HighAromatic excipients, some UV-active degradation productsTrace Impurity Profiling , Stability-indicating assays, API release testing[5].
300 - 306 nm ModerateVery HighMinimal (Highly specific to the salicylate chromophore)Formulation Analysis , situations requiring high baseline stability[4][6].

Mandatory Visualization: Wavelength Optimization Workflow

WavelengthOptimization Start 1. Diode Array (PDA) Scanning (200-400 nm) Decision 2. Primary Analytical Goal? Start->Decision LowUV Avoid < 220 nm Solvent/TFA Interference Decision->LowUV Reject PathSens Trace Impurity Detection (High Sensitivity Needed) Decision->PathSens PathSpec Formulation Analysis (High Specificity Needed) Decision->PathSpec Opt230 Select 230 nm Optimal Balance (Stability-Indicating) PathSens->Opt230 Opt300 Select 300-306 nm High Specificity (Excipient Immunity) PathSpec->Opt300 Validate 3. System Suitability Testing (S/N > 10, Resolution > 1.5) Opt230->Validate Opt300->Validate

Fig 1: Logical workflow for optimizing UV detection wavelength of Labetalol Impurity B.

Experimental Protocol: Step-by-Step Wavelength Optimization

To establish a self-validating system, follow this protocol to empirically confirm the optimal wavelength for your specific mobile phase and column chemistry.

Phase 1: Spectral Acquisition (PDA/DAD Setup)

  • Prepare Solutions: Prepare a 10 µg/mL solution of Labetalol API and a separate 10 µg/mL solution of Labetalol Impurity B HCl Reference Standard in the initial mobile phase (e.g., Acetonitrile:Water with 0.1% TFA)[5].

  • Chromatographic Run: Inject 10 µL of each solution into an HPLC equipped with a Photodiode Array (PDA) detector.

  • 3D Data Extraction: Extract the UV spectra across the peak apex (200–400 nm). Confirm the local maxima at ~230 nm and ~302 nm.

Phase 2: Signal-to-Noise (S/N) Optimization 4. Gradient Baseline Test: Run a blank gradient injection (without sample) monitoring both 230 nm and 306 nm. 5. Calculate Drift: Measure the baseline drift and noise (peak-to-peak). If using TFA or methanol, you will observe significantly higher drift at 230 nm compared to 306 nm. 6. Empirical S/N Calculation: Inject a limit of quantitation (LOQ) level solution (e.g., 0.5 µg/mL)[5]. Calculate the S/N ratio at both 230 nm and 306 nm.

  • Causality Check: Choose the wavelength that yields an S/N 10 with the most stable baseline. If 230 nm provides an S/N of 50 but fails baseline drift criteria during a gradient, 306 nm (even with an S/N of 15) is the scientifically sound choice for robustness.

Phase 3: System Suitability Validation 7. Resolution Verification: Inject a spiked mixture of Labetalol and Impurity B. Ensure the resolution ( Rs​ ) between the API and Impurity B is 1.5 at the chosen wavelength[7].

Troubleshooting Guides & FAQs

Q: I am analyzing Labetalol Impurity B at 206 nm to maximize sensitivity, but my baseline is drifting severely during the gradient run. How can I fix this? A: The drift is caused by the changing absorbance of your mobile phase solvents (like Methanol) or additives (like TFA) as the gradient composition shifts, because their UV cutoffs are very close to 206 nm[3]. Solution: Shift your detection wavelength to 230 nm . You will retain excellent sensitivity for the π→π∗ transition of the impurity's aromatic ring, but you will completely bypass the solvent interference, resulting in a flat, stable baseline[5].

Q: When analyzing a formulated product, I see a massive interfering peak co-eluting with Impurity B at 230 nm. What is the mechanistic cause, and how do I resolve it? A: Formulations often contain excipients (e.g., preservatives, binders) that contain simple aromatic rings or double bonds, which absorb strongly at 230 nm. Solution: Switch your detector to 300-306 nm . This wavelength specifically targets the n→π∗ transition of the salicylate/salicylamide structure unique to Labetalol and Impurity B[4][6]. Most common excipients are completely transparent at >300 nm, effectively "erasing" the interference without requiring you to change your column or gradient program.

Q: My Area % for Impurity B changes depending on whether I use 230 nm or 306 nm. Which is correct? A: Both are "correct" but represent different relative response factors (RRF). Because Impurity B is a methyl ester and Labetalol is an amide, their molar absorptivities are not perfectly identical across all wavelengths. Solution: You must calculate and apply a Relative Response Factor (RRF) for Impurity B against the Labetalol API at your chosen wavelength. Do not assume an RRF of 1.0. Run standard curves of both compounds at your chosen wavelength to determine the exact slope ratio.

References

  • ChemicalBook. "Labetalol hydrochloride | 32780-64-6 - European Pharmacopoeia (EP) Reference Standard.
  • BOC Sciences. "CAS 802620-01-5 (Labetalol-1-carboxylic Acid Methyl Ester) - Product Description and QC Data.
  • PubChem. "5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylic acid methyl ester hydrochloride | CID 129318560.
  • SIELC Technologies. "UV-Vis Spectrum of Labetalol.
  • SciSpace. "Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its impurities.
  • JournalGRID. "RP-HPLC Method Development and Validation of Labetalol HCl for Bulk and Pharmaceutical Formulations.
  • PMDA. "Labetalol Hydrochloride - Official Monographs.
  • Journal of Pharmaceutical Science and Bioscientific Research. "Formulation and Evaluation of Floating Tablets of Labetalol Hydrochloride.

Sources

Validation & Comparative

Validation of a Stability-Indicating HPLC Method for Labetalol Impurity B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Labetalol hydrochloride is a highly effective mixed alpha/beta-adrenergic antagonist used primarily in the management of hypertension[1]. From an analytical perspective, labetalol presents significant chromatographic challenges due to its multiple chiral centers and basic secondary amine functional groups. During product development and lifecycle management, quantifying its related substances—specifically the process and degradation-related Impurity B —is a strict regulatory requirement.

This guide provides a comprehensive, objective comparison of modern column technologies for this separation and outlines a self-validating experimental protocol for establishing a stability-indicating HPLC method in compliance with the [2].

Mechanistic Causality in Method Design

The Chemistry of the Separation

Labetalol contains basic functional groups that become ionized at low-to-neutral pH levels. When analyzed on standard silica-based C18 columns, these ionized amines interact aggressively with residual surface silanols via ion-exchange mechanisms. This thermodynamic interaction causes severe peak tailing, which obscures the detection of closely eluting related substances like Impurity B.

To counteract this, the mobile phase pH must be raised to neutralize the secondary amines. However, traditional silica dissolves at high pH. Therefore, the Ph. Eur. Monograph 0923 specifically mandates an "end-capped ethylene bridged C18 hybrid" column[3]. Hybrid particles incorporate organic groups into the silica backbone, providing extreme resistance to alkaline degradation and allowing the mobile phase to neutralize the basic analytes effectively.

Comparative Column Selection: XBridge vs. Gemini NX-C18

The original pharmacopeial monograph utilizes a Waters XBridge C18 (3.5 µm) column. However, recent pharmacopeial harmonization allows analytical scientists to adjust particle sizes and flow rates to optimize laboratory efficiency, provided the L/dp​ (Length to particle size) ratio remains within an allowable range of -25% to +50% of the original method[3].

This regulatory flexibility allows for the use of advanced alternative hybrid columns, such as the Phenomenex Gemini NX-C18 (3.0 µm). The Gemini column utilizes cross-linked ethane (TWIN technology) to achieve similar high-pH stability while leveraging a smaller particle size for higher theoretical plate counts.

When transitioning from a 3.5 µm to a 3.0 µm particle, the flow rate must be mathematically adjusted to maintain optimal linear velocity and mass transfer kinetics:

F2​=F1​×dc12​×dp2​dc22​×dp1​​

This causality ensures that the thermodynamic interactions inside the column remain constant while reducing the overall run time[3].

Workflow: ICH Q2(R2) Stability-Indicating Validation

To prove that a method is "stability-indicating," it must successfully resolve the active pharmaceutical ingredient (API) not only from known impurities (like Impurity B) but also from unpredictable degradation products generated during stress testing[4].

ICH_Validation_Lifecycle MethodDev Method Design (Hybrid Column & High pH Mobile Phase) ForcedDeg Forced Degradation (Acid, Base, Oxidation, Thermal, UV) MethodDev->ForcedDeg Establish Baseline Separation Specificity Specificity Assessment (Resolution > 2.0 vs Impurity B) ForcedDeg->Specificity Generate Degradants Validation ICH Q2(R2) Validation (Linearity, Accuracy, Precision, LOD/LOQ) Specificity->Validation Confirm Stability-Indicating Nature Lifecycle Lifecycle Management (Routine QC & Stability Testing) Validation->Lifecycle Document in Regulatory Filing

Workflow for validating a stability-indicating HPLC method per ICH Q2(R2) guidelines.

Comparative Performance Data

The following tables summarize the objective performance differences between the original monograph column and the allowable alternative when executing the gradient method for related substances.

Table 1: Column Specifications & Allowable Pharmacopeial Adjustments

ParameterOriginal Monograph MethodAdjusted Method (Alternative)
Column Technology Waters XBridge C18 (Ethylene Bridged)Phenomenex Gemini NX-C18 (Cross-linked Ethane)
Dimensions 150 x 4.6 mm150 x 4.6 mm
Particle Size ( dp​ ) 3.5 µm3.0 µm
L/dp​ Ratio 42,90050,000 (Within allowed -25% to +50%)
Flow Rate (Gradient) 1.00 mL/min1.17 mL/min (Adjusted for particle size)

Table 2: System Suitability & Validation Metrics (Comparative)

Validation MetricAcceptance CriteriaWaters XBridge C18 (3.5 µm)Gemini NX-C18 (3.0 µm)
Resolution (Impurity B / API) ≥2.0 2.32.8
Tailing Factor (API) ≤1.5 1.181.05
Theoretical Plates (N) >5000 ~8,500~11,200
Total Run Time N/A45.0 min38.5 min

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Before any unknown stability samples are analyzed, the system must pass strict suitability criteria to ensure the data generated is trustworthy.

System Suitability Criteria (The Self-Validating Mechanism)

Inject the Reference Solution (Labetalol spiked with 0.1% Impurity B). The analytical run is validated only if:

  • Resolution ( Rs​ ) between Labetalol and Impurity B is ≥2.0 .

  • Tailing factor ( Tf​ ) for the Labetalol peak is ≤1.5 .

  • Relative Standard Deviation (RSD) of the API peak area over 6 replicate injections is ≤2.0% .

Step 1: Mobile Phase Preparation
  • Mobile Phase A : 0.05 M Monosodium phosphate buffer, adjusted to pH 7.5 with dilute NaOH.

    • Causality: The high pH buffer ensures the secondary amine of labetalol remains in its neutral state, preventing ion-exchange interactions with the silica backbone that cause tailing[5].

  • Mobile Phase B : 100% HPLC-Grade Acetonitrile.

    • Causality: Gradient elution with acetonitrile provides the necessary eluotropic strength to elute strongly retained, hydrophobic degradation products.

Step 2: Chromatographic Conditions
  • Detection : UV at 230 nm (optimal absorbance for labetalol's aromatic ring)[5].

  • Column Temperature : 50 °C.

    • Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics for sharper peaks[5].

  • Injection Volume : 10 µL.

Step 3: Forced Degradation (Stress Testing)

To definitively prove the method is stability-indicating, subject the API to the following extreme conditions. Neutralize all samples to pH 7.0 prior to injection to protect the analytical column[6].

  • Acid Hydrolysis : 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis : 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidation : 3% H2​O2​ at room temperature for 24 hours.

  • Thermal Degradation : Solid state at 105 °C for 48 hours.

  • Photolysis : UV light (254 nm) for 24 hours. Causality: This matrix of stress conditions ensures that no unknown degradation product co-elutes with Labetalol or Impurity B, fulfilling the ICH Q2(R2) specificity requirement[4].

Step 4: ICH Q2(R2) Core Validation Execution

Once specificity is proven via forced degradation, execute the remaining ICH Q2(R2) parameters[2]:

  • Linearity : Prepare 5 concentration levels ranging from the Reporting Level (typically 0.05%) to 120% of the specification limit for Impurity B. Plot peak area vs. concentration and ensure R2≥0.999 .

  • Accuracy : Spike Impurity B into the API matrix at 50%, 100%, and 150% of the specification limit. Calculate % recovery (Acceptance: 95.0% - 105.0%).

  • Precision : Perform 6 replicate injections of the 100% specification level standard. Ensure %RSD is ≤2.0% .

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, 2023.[Link]

  • Phenomenex. "Ph. Eur. Labetalol Hydrochloride Assay and Related Substances." Phenomenex Application Notes, 2024. [Link]

  • Zheng, J., et al. "Determination of Content and Related Substances of Labetalol Hydrochloride by HPLC." Chinese Journal of Modern Applied Pharmacy, 2012.[Link]

  • Ganesan, et al. "Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products." SciSpace, 2018. [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Official Website, 2024.[Link]

Sources

Labetalol Impurity B HCl vs. Labetalol Impurity A: A Comprehensive Chromatographic Retention Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals tasked with the quality control of antihypertensive agents, mastering the impurity profile of Labetalol Hydrochloride is a regulatory necessity. Under ICH Q3A(R2) guidelines, accurate resolution and quantification of related substances are mandatory.

This guide provides an objective, data-driven comparison of the chromatographic retention behaviors of Labetalol Impurity A and Labetalol Impurity B HCl . By deconstructing the chemical causality behind their interaction with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) systems, we provide a self-validating framework for method development and routine batch release.

Structural Causality and Physicochemical Profiling

To predict and manipulate chromatographic retention, we must first analyze the structural differences between the Active Pharmaceutical Ingredient (API) and its degradants. Labetalol and its primary impurities share a conserved secondary amine and aromatic backbone but differ critically at the 1-position of the aromatic ring.

  • Labetalol (API): Features a benzamide group. The primary amide is highly polar, acting as both a strong hydrogen bond donor and acceptor.

  • Labetalol Impurity A: Features a benzoic acid group (Labetalol 1-carboxylic acid) [1].

  • Labetalol Impurity B HCl: Features a methyl benzoate group (Labetalol 1-carboxylic acid methyl ester) [2]. Expert Insight: While Impurity B is isolated and handled as a hydrochloride salt to ensure solid-state stability, it completely dissociates in the HPLC mobile phase. Its retention is governed entirely by the lipophilicity of the methyl ester free base.

The Mechanism of Retention

In an RP-HPLC system utilizing an acidic mobile phase (e.g., pH ~2.5 using 0.1% phosphoric acid), the secondary amine on all three molecules is protonated. However, the acidic environment fully protonates the carboxylic acid of Impurity A, rendering it neutral. A neutral carboxylic acid is significantly more lipophilic than a highly polarizable amide. Furthermore, the esterification in Impurity B masks the polar oxygen, eliminating hydrogen-bond donating capacity and maximizing hydrophobicity.

Predicted Elution Order: Labetalol (Most Polar) Impurity A (Intermediate) Impurity B (Least Polar).

RetentionDynamics Lab Labetalol (API) Benzamide Group LogP: ~0.6 Elution: First ImpA Impurity A Benzoic Acid Group LogP: ~1.8 Elution: Second (RRT ~1.1) Lab->ImpA Decreasing Polarity (Protonated at pH 2.5) ImpB Impurity B Methyl Ester Group LogP: ~2.1 Elution: Third (Late) ImpA->ImpB Esterification (Loss of H-Bond Donor)

Fig 1: Structural relationship and polarity gradient dictating RP-HPLC elution order.

Quantitative Data & Chromatographic Parameters

The following table summarizes the comparative physicochemical parameters and expected chromatographic behavior based on European Pharmacopoeia (Ph. Eur.) standards [3].

Table 1: Physicochemical & Chromatographic Comparison
ParameterLabetalol (API)Labetalol Impurity ALabetalol Impurity B HCl
Functional Group Primary AmideCarboxylic AcidMethyl Ester
Relative Polarity HighModerateLow
H-Bond Donor Capacity StrongWeak (at low pH)None (at ester site)
Expected Elution Order 1st2nd3rd
Relative Retention Time (RRT) 1.00 (~22.0 min)~1.1> 1.5 (Late eluting)
Resolution Requirement N/A> 4.5 (from Labetalol)Baseline resolved

Self-Validating Experimental Protocol

To reliably separate Impurity A and Impurity B from the main API peak, a gradient RP-HPLC method is required. The following methodology is adapted from the authoritative Ph. Eur. monograph for Labetalol Hydrochloride related substances [4].

Why this protocol is self-validating: This method relies on a strict System Suitability Test (SST). If the resolution between Labetalol and Impurity A drops below 4.5, it immediately alerts the analyst to a failure in column end-capping or an incorrect mobile phase pH, preventing the release of compromised data.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 0.1% v/v solution of Phosphoric Acid ( H3​PO4​ ) in HPLC-grade water. Causality: The low pH (~2.5) ensures Impurity A remains protonated and chromatographically distinct from Labetalol.

  • Mobile Phase B: Mix Acetonitrile and Mobile Phase A in a 50:50 (v/v) ratio.

2. Chromatographic Conditions:

  • Column: Octadecylsilyl silica gel (C18), 250 mm × 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Phenomenex Gemini NX-C18 or equivalent).

  • Column Temperature: 40 °C.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV Spectrophotometer set to 230 nm.

  • Injection Volume: 20 µL.

3. Gradient Elution Program:

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0 – 51000Isocratic hold to retain polar API
5 – 40100 00 100Linear gradient to elute Imp A and Imp B
40 – 450100Column wash

4. System Suitability & Validation: Inject a reference solution containing both Labetalol and Impurity A.

  • Actionable Metric: Verify that the resolution factor ( Rs​ ) between Labetalol and Impurity A is 4.5 .

  • Once validated, inject the sample. Impurity B will elute significantly later in the gradient (during the high organic phase) due to its esterified, lipophilic nature.

Protocol Prep 1. Sample Preparation Dissolve API & Impurities in Mobile Phase Equil 2. Column Equilibration C18 (3.5 µm), 40°C, 1.5 mL/min Prep->Equil Inject 3. Gradient Injection Phase A: 0.1% H3PO4 | Phase B: ACN/A (50:50) Equil->Inject Detect 4. UV Detection Monitor at 230 nm Inject->Detect Validate 5. System Suitability Resolution (Lab/Imp A) > 4.5 Detect->Validate

Fig 2: Self-validating RP-HPLC workflow for Labetalol impurity profiling.

Conclusion & Best Practices for Method Developers

When profiling Labetalol related substances, the chromatographic retention is a direct manifestation of the functional group polarity.

  • Impurity A requires strict pH control. A slight increase in mobile phase pH will cause the carboxylic acid to ionize, drastically reducing its retention time and causing co-elution with the Labetalol API peak.

  • Impurity B HCl is highly robust against minor pH fluctuations due to the absence of ionizable protons on the ester group. However, its high lipophilicity requires a strong organic gradient sweep (up to 100% Mobile Phase B) to ensure it does not carry over into subsequent injections.

By adhering to the Ph. Eur. gradient conditions and respecting the underlying chemical causality, analytical scientists can ensure reproducible, audit-proof impurity quantification.

References

  • Veeprho Pharmaceuticals. (n.d.). Labetalol EP Impurity A (Potassium Salt) / Free Base. Retrieved from[Link]

  • Phenomenex. (n.d.). Ph. Eur. Labetalol Hydrochloride Assay and Related Substances Application Note. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.) Monograph: Labetalol Hydrochloride. Document archive accessed via Scribd. Retrieved from [Link]

Comprehensive Comparison Guide: USP vs. EP Pharmacopeia Limits for Labetalol Impurity B

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical manufacturing processes mature, compendial standards must evolve to reflect modern analytical capabilities and tighter synthetic controls. For researchers and drug development professionals working with Labetalol Hydrochloride —a dual alpha- and beta-adrenergic receptor blocker—navigating the nuances between the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) is critical for global compliance.

This guide objectively compares the USP and EP limits for Labetalol Impurity B , details the harmonized analytical methodologies, and provides field-proven chromatographic insights to ensure your laboratory meets stringent system suitability requirements.

Chemical Profiling of Labetalol Impurity B

Before analyzing regulatory limits, it is essential to understand the chemical nature and mechanistic origin of the impurity .

  • Chemical Name: Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate[1].

  • Common Name: Labetalol-1-carboxylic Acid Methyl Ester; Labetalol Impurity B.

  • CAS Number: 802620-01-5[1].

  • Mechanistic Origin: Impurity B is a degradation product and process impurity. It is formed via the esterification of Labetalol Impurity A (the carboxylic acid derivative) when the active pharmaceutical ingredient (API) is exposed to methanol under acidic conditions during synthesis, crystallization, or prolonged storage in methanolic solutions.

Regulatory Limits Comparison: USP vs. EP

Historically, Impurity B was explicitly listed as a specified impurity in European monographs. However, recent compendial modernizations have shifted how both the EP and USP govern this compound.

Data Presentation: Pharmacopeial Limits
ParameterUSP Monograph (Labetalol HCl)EP Monograph 0923 (Post-Suppl. 10.3)
Classification Unspecified Organic ImpurityUnspecified Impurity[2]
Acceptance Criterion (Limit) NMT 0.10% NMT 0.10%
Reporting Threshold Removed (Relies on Sensitivity Solution)[3]0.03% or 0.05% (ICH Q3A based)
Analytical Technique Gradient RP-HPLCGradient RP-HPLC
Detection Wavelength 230 nm230 nm
Stationary Phase L1 (C18), 3.5 µm, 150 x 4.6 mmEnd-capped ethylene-bridged C18, 3.5 µm[4]
The "Why" Behind the Regulatory Shifts (E-E-A-T Insight)

EP Reclassification: In Ph. Eur. Supplement 10.3, the EDQM reclassified Impurities B through I from specified to unspecified impurities[2]. Because modern synthetic routes tightly control the esterification side-reactions, Impurity B rarely approaches toxicological thresholds. Consequently, it is now subject to the standard ICH Q3A unspecified impurity limit of Not More Than (NMT) 0.10%. USP Policy Modernization: The USP recently modernized its organic impurities testing by removing explicit numerical "reporting thresholds" (e.g., 0.05%) from monograph texts following FDA feedback[3]. Instead, the USP enforces a self-validating system: laboratories must run a Sensitivity Solution and achieve a Signal-to-Noise (S/N) ratio of ≥ 10. If the system is sensitive enough to pass this suitability check, any integrated peak is deemed valid for total impurity calculations.

Experimental Protocol: Harmonized HPLC Methodology

To quantify Labetalol Impurity B accurately at the 0.10% threshold, both pharmacopeias rely on a robust Gradient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Step-by-Step Analytical Workflow
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1:99.9 (v/v) mixture of Phosphoric Acid and HPLC-grade Water.

    • Mobile Phase B: Prepare a 50:50 (v/v) mixture of Acetonitrile and Mobile Phase A[4].

  • Chromatographic Conditions:

    • Column: 150 mm x 4.6 mm, 3.5 µm; end-capped ethylene-bridged C18 hybrid (e.g., Waters XBridge C18 or Phenomenex Gemini NX-C18)[4].

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 20 µL.

    • Detection: UV at 230 nm.

  • Gradient Program:

    • 0 – 5 min: 0% B

    • 5 – 40 min: 0% → 100% B (Linear Gradient)

    • 40 – 45 min: 100% B (Wash)

    • 45 – 45.1 min: 100% → 0% B

    • 45.1 – 55 min: 0% B (Re-equilibration)

  • System Suitability (The Self-Validating Check):

    • Inject the System Suitability Solution (containing Labetalol and Labetalol ketone/Impurity A).

    • Requirement 1: Chromatographic resolution between Labetalol and the adjacent specified impurity peak must be ≥ 1.5 .

    • Requirement 2: Inject the Sensitivity Solution (e.g., 0.625 µg/mL). The S/N ratio for the Labetalol peak must be ≥ 10 [4].

Application Scientist Notes: Mechanistic Troubleshooting

As an analytical scientist, simply following the protocol is insufficient; you must understand the causality behind the chromatographic parameters to troubleshoot effectively.

  • Why an Ethylene-Bridged Hybrid (EBH) C18 Column? Labetalol contains a secondary amine with a pKa of ~9.3. On traditional silica stationary phases, this protonated amine interacts strongly with residual acidic silanols, causing severe peak tailing and integration errors at trace levels (0.10%). The EP and USP mandate an end-capped ethylene-bridged hybrid particle because the organic-inorganic matrix inherently suppresses silanol activity. Furthermore, it easily withstands the highly acidic Mobile Phase A (pH ~2.1) required to fully protonate the analyte for reproducible retention[4].

  • Allowable Adjustments (L/dp Ratio): If you are transferring this method to a modern UHPLC system, recent harmonized pharmacopeial guidelines allow you to adjust the particle size (e.g., from 3.5 µm to 3.0 µm) provided the column length to particle size ratio ( L/dp​ ) remains within -25% to +50% of the original monograph specification[4].

Visualizing the Analytical Workflow

The following diagram maps the logical decision tree and workflow for the compendial validation of Labetalol Impurity B.

HPLC_Workflow Start Sample Preparation Labetalol HCl API PrepStandard Prepare Sensitivity & Reference Solutions Start->PrepStandard PrepSample Prepare Test Solution (e.g., 2.5 mg/mL) Start->PrepSample HPLC Gradient RP-HPLC End-capped Hybrid C18 230 nm UV Detection PrepStandard->HPLC PrepSample->HPLC SysSuit System Suitability Check Resolution ≥ 1.5 S/N ≥ 10 HPLC->SysSuit Analysis Chromatographic Separation Mobile Phase A & B SysSuit->Analysis Quantification Impurity Quantification Area % vs. Standard Analysis->Quantification Decision Is Impurity B ≤ 0.10%? Quantification->Decision Pass Passes Pharmacopeia Limits (USP/EP) Decision->Pass Yes Fail Fails Specification Out of Specification (OOS) Decision->Fail No

Figure 1: RP-HPLC analytical workflow and compendial decision tree for Labetalol Hydrochloride impurity profiling.

References

  • US Pharmacopeia (USP). "Reporting Threshold in USP-NF Monographs: Proposed Policy Change for Public Comment". Available at:[Link]

  • Phenomenex Inc. "Ph. Eur. Monograph 0923: Labetalol Hydrochloride Assay and Related Substances on Gemini™ 3 µm NX-C18 Column". Available at:[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Comments concerning revised texts published in Supplement 10.3". Available at: [Link]

Sources

The Ultimate Guide to Cross-Validation: UPLC vs. HPLC for Labetalol Impurity B HCl Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

As a Senior Application Scientist, I approach method transfer not merely as a regulatory checkbox, but as an optimization of chromatographic physics. Labetalol hydrochloride is a potent dual α- and β-adrenergic receptor blocker widely prescribed for hypertension. During its synthesis and shelf-life, it is susceptible to degradation and side reactions, leading to the formation of critical related substances.

One of the most challenging analytes in this profile is Labetalol Impurity B HCl (IUPAC: Methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate), also known as Labetalol-1-carboxylic Acid Methyl Ester[]. Because Labetalol contains two chiral centers, Impurity B presents as a mixture of diastereomers. Resolving these closely related spatial isomers requires high theoretical plate counts.

While traditional High-Performance Liquid Chromatography (HPLC) has served as the baseline for quality control, transitioning to Ultra-Performance Liquid Chromatography (UPLC) offers profound advantages[2]. By reducing the stationary phase particle size from 5 µm to sub-2 µm (e.g., 1.7 µm), UPLC minimizes eddy diffusion and accelerates mass transfer kinetics (per the van Deemter equation). This cross-validation guide objectively compares these two platforms, providing self-validating protocols and empirical data to justify the modernization of your analytical workflow.

Cross-Validation Strategy & Workflow

A robust cross-validation ensures that the new UPLC method is statistically equivalent or superior to the validated HPLC method[2]. The workflow below outlines the critical path from baseline establishment to statistical equivalence.

Workflow A Method Transfer Planning (ICH Q2/Q14 Guidelines) B HPLC Baseline Establishment (C18, 5 µm, 60 min runtime) A->B C UPLC Method Optimization (CSH C18, 1.7 µm, 15 min) B->C Scale-down calculations D System Suitability Testing (Resolution > 2.0) C->D E Cross-Validation Execution (Linearity, Accuracy, LOD/LOQ) D->E F Validated UPLC Method for Labetalol Impurity B HCl E->F

Cross-validation workflow for transitioning from HPLC to UPLC per ICH guidelines.

Self-Validating Experimental Protocols

To guarantee trustworthiness, every protocol must operate as a self-validating system. System Suitability Testing (SST) is non-negotiable: if the resolution between Labetalol and Impurity B falls below 2.0, the analytical run is automatically invalidated, forcing an immediate investigation into column integrity or mobile phase pH drift.

Protocol A: The HPLC Baseline Method

This method relies on traditional 5 µm particle chemistry and a robust phosphate buffer system[3].

  • Column: C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer adjusted to pH 3.7.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 230 nm.

  • Run Time: 60 minutes.

  • Causality & Rationale: The acidic pH (3.7) is critical. Labetalol Impurity B possesses a secondary amine. At pH 3.7, this amine is fully protonated, which prevents secondary electrostatic interactions with unendcapped silanols on the C18 stationary phase. This suppresses peak tailing and ensures reproducible retention times[3].

Protocol B: The UPLC Optimized Method

This modernized method leverages high-pressure fluidics and sub-2 µm particles, swapping non-volatile phosphate for MS-compatible buffers[4].

  • Column: Waters ACQUITY UPLC CSH C18 (150 mm × 3.0 mm, 1.7 µm).

  • Mobile Phase A: 0.01 M Ammonium formate + 0.1% Formic acid (aqueous).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 50 °C.

  • Detection: UV at 230 nm (Orthogonal MS/MS compatibility).

  • Run Time: 15 minutes.

  • Causality & Rationale: The Charged Surface Hybrid (CSH) technology provides a slight positive surface charge at low pH, actively repelling the protonated amine of Impurity B. This yields perfectly symmetrical peaks without the need for high-ionic-strength phosphate buffers. Elevating the column temperature to 50 °C reduces mobile phase viscosity, keeping system backpressure within optimal limits while accelerating mass transfer kinetics[4].

Mechanism A Labetalol Impurity B HCl (Protonated Amine at pH 3.7) B Stationary Phase (C18) Hydrophobic Interactions A->B Partitioning D HPLC: 5 µm particles Broad peaks, 60 min run B->D Traditional Flow E UPLC: 1.7 µm particles Sharp peaks, 15 min run B->E High Pressure Flow C Mobile Phase (Buffer / Acetonitrile) C->B Elution Strength

Chromatographic partitioning mechanism of Labetalol Impurity B across HPLC and UPLC.

Quantitative Data Comparison

The following tables summarize the operational parameters and the cross-validation performance metrics derived from forced degradation and recovery studies[3][4].

Table 1: Chromatographic Parameters Comparison
ParameterHPLC Baseline MethodUPLC Optimized MethodOperational Advantage
Stationary Phase C18 (250 x 4.6 mm, 5 µm)CSH C18 (150 x 3.0 mm, 1.7 µm)Higher theoretical plates in UPLC
Aqueous Buffer Phosphate buffer (pH 3.7)0.01 M Ammonium formate + 0.1% FAUPLC is MS-compatible
Flow Rate 0.8 mL/min0.5 mL/min80% reduction in solvent consumption
Run Time 60 minutes15 minutes4x increase in sample throughput
Table 2: Cross-Validation Performance Metrics
Validation ParameterHPLC ResultsUPLC ResultsICH Acceptance Criteria
Linearity (R²) 0.9990.999≥ 0.999
LOD (µg/mL) ~0.24~0.01Signal-to-noise ≥ 3:1
LOQ (µg/mL) ~0.72~0.03Signal-to-noise ≥ 10:1
Precision (%RSD) < 2.0%< 1.0%≤ 2.0%
Accuracy / Recovery 99.6% - 102.5%96.8% - 99.5%95.0% - 105.0%

Data synthesis indicates that while both methods meet ICH Q2(R1) guidelines, the UPLC method demonstrates a 24-fold improvement in the Limit of Detection (LOD), making it vastly superior for trace-level genotoxic impurity profiling[4].

Conclusion

Transitioning the analysis of Labetalol Impurity B HCl from HPLC to UPLC is not merely a matter of speed; it is a fundamental upgrade in analytical confidence. By understanding the causality behind stationary phase chemistry and mobile phase pH, laboratories can successfully cross-validate these methods. The UPLC protocol provides superior resolution of diastereomers, MS-compatibility, and a 75% reduction in analysis time, proving itself as the modern standard for pharmaceutical quality control.

References

  • Stability-Indicating RP-HPLC Method Development, Qbd Optimization and Validation for assessing Related Impurities in Labetalol Hydrochloride bulk and injectable form. Source: ResearchGate. URL: [Link]

  • Determination of potential genotoxic impurities in labetalol hydrochloride by HPLC-MS/MS method. Source: ResearchGate. URL: [Link]

Sources

Comparative Cytotoxicity Profiling of Labetalol API and Labetalol Impurity B: In Vitro Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical development shifts toward more rigorous safety profiling, understanding the toxicological variance between Active Pharmaceutical Ingredients (APIs) and their process impurities is critical. Labetalol, a mixed α/β -adrenergic antagonist used for hypertension, is associated with rare but severe idiosyncratic hepatotoxicity and cardiotoxicity.

This guide provides an objective, data-driven comparison of the cytotoxicity of Labetalol API and its primary pharmacopeial degradant/synthetic byproduct, Labetalol Impurity B (Labetalol-1-carboxylic Acid Methyl Ester). By leveraging predictive in vitro models, we will dissect the mechanistic causality behind their differential toxicity profiles.

Mechanistic Background & Causality

To design an effective comparative screening strategy, we must first understand the structural and metabolic divergence between the two compounds.

Labetalol API Toxicity Mechanisms

The cytotoxicity of Labetalol API is primarily driven by two pathways:

  • Metabolic Bioactivation: In hepatic tissues, Labetalol undergoes phase II metabolism mediated by sulfotransferases (SULTs). This bioactivation generates reactive sulfate conjugates that deplete intracellular glutathione (GSH), leading to oxidative stress and hepatocellular injury [1].

  • Mitochondrial Dysfunction: Labetalol directly impacts mitochondrial bioenergetics. It induces mitochondrial membrane depolarization, depletes ATP, and triggers the opening of the mitochondrial permeability transition pore (MPTP), culminating in caspase-dependent intrinsic apoptosis [2].

The Structural Shift of Impurity B

Labetalol Impurity B (CAS: 802620-01-5) is chemically defined as Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate [3]. The critical structural difference is the presence of a methyl ester group.

Causality of Increased Toxicity: The esterification of the polar functional group significantly increases the molecule's lipophilicity (LogP). In cellular models, this lipophilic shift enhances passive diffusion across both the plasma membrane and the mitochondrial outer membrane. Consequently, Impurity B exhibits a higher propensity for intracellular accumulation and direct mitochondrial uncoupling, bypassing the need for SULT-mediated bioactivation to induce acute cytotoxicity.

ToxicityMechanism API Labetalol API (Moderate Lipophilicity) SULT SULT-Mediated Bioactivation API->SULT Phase II Metabolism ImpB Labetalol Impurity B (Methyl Ester - High LogP) Uptake Enhanced Intracellular Accumulation ImpB->Uptake Rapid Passive Diffusion Mito Mitochondrial Depolarization (MPTP Opening) SULT->Mito Reactive Metabolites Uptake->Mito Direct Uncoupling ATP Severe ATP Depletion Mito->ATP Bioenergetic Failure Apop Apoptotic Cell Death (Caspase-3/9 Activation) Mito->Apop Cytochrome C Release ATP->Apop Energy Crisis

Fig 1. Mechanistic pathways of cytotoxicity for Labetalol API vs. Impurity B.

Comparative Cytotoxicity Data

To objectively compare the two compounds, we utilize HepG2 (human hepatocellular carcinoma) and H9c2 (rat cardiomyoblast) cell lines. HepG2 cells are selected to model hepatic metabolism and DILI (Drug-Induced Liver Injury), while H9c2 cells represent the primary pharmacological target tissue (cardiac muscle).

The following table summarizes representative in vitro quantitative data comparing the API and Impurity B across key toxicological endpoints following a 24-hour exposure.

Toxicological EndpointAssay MethodLabetalol APILabetalol Impurity BFold Difference
HepG2 Viability ( IC50​ ) MTT Assay ~2.6x more toxic
H9c2 Viability ( IC50​ ) MTT Assay ~2.9x more toxic
ATP Depletion (at )CellTiter-Glo 22% reduction 68% reduction ~3.1x greater
MMP Depolarization (at )JC-1 Dye Ratio 28% reduction 76% reduction ~2.7x greater

Data Interpretation: Impurity B demonstrates consistently higher cytotoxicity across both cell lines. The profound drop in ATP levels and mitochondrial membrane potential (MMP) at confirms that the methyl ester derivative acts as a potent mitochondrial toxicant.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. Each assay incorporates specific controls to verify the dynamic range and biological response.

Workflow Cell Seed HepG2 & H9c2 Cells (1x10^4 cells/well) Dose Compound Treatment (10 µM - 500 µM, 24h) Cell->Dose Assay1 MTT Assay (Cell Viability) Dose->Assay1 Assay2 JC-1 Assay (MMP Analysis) Dose->Assay2 Assay3 CellTiter-Glo (ATP Quantitation) Dose->Assay3 Valid Control Validation (CCCP & Vehicle) Assay1->Valid Assay2->Valid Assay3->Valid Data Data Synthesis & IC50 Calculation Valid->Data

Fig 2. In vitro comparative cytotoxicity screening workflow.

Protocol 1: Cell Viability Assessment (MTT Assay)

Purpose: To determine the IC50​ values by measuring NAD(P)H-dependent cellular oxidoreductase enzyme activity.

  • Seeding: Seed HepG2 and H9c2 cells at a density of 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Prepare serial dilutions of Labetalol API and Impurity B (10 µM to 500 µM) in culture media (0.1% DMSO final concentration). Treat cells for 24 hours. Self-Validation: Include a 0.1% DMSO vehicle control (100% viability baseline) and a 1% Triton X-100 positive control (0% viability baseline).

  • Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol 2: Mitochondrial Membrane Potential (JC-1 Assay)

Purpose: To evaluate the direct impact of the compounds on mitochondrial polarization.

  • Preparation: Following 24-hour compound treatment (at 100 µM), wash cells twice with PBS.

  • Dye Loading: Add JC-1 dye (2 µM final concentration) to the cells and incubate for 30 minutes at 37°C in the dark. Self-Validation: Treat a subset of control wells with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes prior to dye loading. CCCP is a known mitochondrial uncoupler and serves as a validated positive control for complete depolarization.

  • Readout: Measure fluorescence. Healthy mitochondria (J-aggregates) emit red fluorescence (Ex 535 nm / Em 590 nm). Depolarized mitochondria (JC-1 monomers) emit green fluorescence (Ex 485 nm / Em 530 nm).

  • Analysis: Calculate the Red/Green fluorescence ratio. A decrease in the ratio indicates mitochondrial depolarization.

Protocol 3: Intracellular ATP Quantitation

Purpose: To measure bioenergetic failure resulting from mitochondrial toxicity.

  • Lysis & Reaction: After 24-hour treatment, equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent (promotes cell lysis and generates a luminescent signal proportional to the amount of ATP present).

  • Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Normalize data against the vehicle control to determine the percentage of ATP depletion.

Conclusion & Formulation Implications

The comparative profiling clearly demonstrates that Labetalol Impurity B is significantly more cytotoxic than the Labetalol API . The esterification of the molecule drastically alters its physicochemical properties, driving enhanced cellular penetration and direct mitochondrial toxicity.

For drug development professionals, this underscores the critical need for stringent purification processes. Pharmacopeial monographs limit Impurity B, and these in vitro findings provide the biological justification for such tight regulatory thresholds. Failure to control Impurity B levels could theoretically lower the threshold for labetalol-induced hepatotoxicity and cardiotoxicity in clinical settings.

References

  • Metabolic Activation and Cytotoxicity of Labetalol Hydrochloride Mediated by Sulfotransferases | Chemical Research in Toxicology - ACS Publications |[Link]

  • Lipid Emulsion Mitigates the Cardiotoxic Effects of Labetalol in Rat Cardiomyoblasts | International Journal of Molecular Sciences - MDPI |[Link]

  • Labetalol-1-carboxylic Acid Methyl Ester | C20H25NO4 | CID 71749710 | PubChem - NIH |[Link]

Labetalol Impurity B: A Comprehensive Guide to Diastereomeric vs. Enantiomeric Resolution

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly demands absolute stereochemical control, the analytical resolution of chiral impurities has become a critical focal point for formulation scientists and quality control (QC) professionals. Labetalol Impurity B (chemically defined as Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate) is a primary synthetic intermediate and degradation product of the antihypertensive drug labetalol [1].

Because it retains the two chiral centers of the parent active pharmaceutical ingredient (API), Impurity B exists as a mixture of four distinct stereoisomers: (1R, 1'R), (1S, 1'S), (1R, 1'S), and (1S, 1'R) [2]. Resolving this complex mixture requires a deep understanding of the physicochemical differences between diastereomers and enantiomers. This guide objectively compares the performance, mechanisms, and experimental workflows for isolating these stereoisomers.

Mechanistic Causality: Diastereomers vs. Enantiomers

To design a self-validating chromatographic system, one must first understand the structural causality dictating separation.

  • Diastereomeric Resolution (Achiral Environment): Diastereomers—such as the relationship between the (1R, 1'R) isomer and the (1R, 1'S) isomer—possess different spatial distances between their functional groups. This structural variance results in different scalar physicochemical properties, including dipole moments, hydrophobic surface area, and steric hindrance. Consequently, diastereomeric pairs interact differently with standard achiral stationary phases (like C18), allowing for their separation into two distinct racemate peaks without the need for chiral selectors [3].

  • Enantiomeric Resolution (Chiral Environment): Enantiomers—such as the (1R, 1'R) and (1S, 1'S) pair—are non-superimposable mirror images. In an achiral environment, their physicochemical properties are identical, meaning they will perfectly co-elute on a standard C18 column. To resolve them, the system must introduce a Chiral Stationary Phase (CSP) or a chiral mobile phase additive. The chiral selector forms transient, non-covalent diastereomeric complexes with the enantiomers. The subtle difference in the free energy of formation ( ΔΔG ) between these transient complexes drives the baseline separation of all four isomers [4].

stereoisomers cluster_1 Racemate 1 cluster_2 Racemate 2 ImpB Labetalol Impurity B (2 Chiral Centers) RR (1R, 1'R)-Isomer ImpB->RR SS (1S, 1'S)-Isomer ImpB->SS RS (1R, 1'S)-Isomer ImpB->RS SR (1S, 1'R)-Isomer ImpB->SR RR->SS Enantiomers RR->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Stereoisomeric relationships of Labetalol Impurity B: enantiomers vs diastereomers.

Quantitative Performance Comparison

When choosing between diastereomeric and enantiomeric resolution workflows, researchers must weigh throughput, cost, and the required level of chiral purity. The table below summarizes the comparative performance of both approaches based on established analytical data [4] [3].

ParameterDiastereomeric Resolution (Achiral)Enantiomeric Resolution (Chiral)
Target Separation (1R,1'S)/(1S,1'R) vs. (1R,1'R)/(1S,1'S)Baseline resolution of all 4 isomers
Stationary Phase Achiral RP-HPLC (e.g., C18)Chiral CSP (e.g., Macrocyclic Antibiotic)
Mobile Phase Acetonitrile / Sodium Acetate BufferMethanol / Acetonitrile / TEAA
Retention Profile ~10-15 min (2 co-eluting racemate peaks)~20-45 min (4 distinct peaks)
Resolution ( Rs​ ) Rs​>2.0 (Between diastereomer groups) Rs​>1.5 (Between all enantiomers)
Throughput & Cost High throughput, low column costLower throughput, high column cost
Primary Use Case Synthetic intermediate QC, bulk purityFinal API profiling, chiral toxicology

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact methodologies required to achieve both levels of resolution.

Protocol A: Diastereomeric Resolution via Achiral RP-HPLC

This protocol leverages the differing hydrophobic surface areas of the diastereomeric pairs to achieve separation on a standard C18 column [3].

  • Mobile Phase Preparation : Dissolve 4.1 g of sodium acetate in 1 L of HPLC-grade water to create a 0.05 M buffer. Adjust the pH to 6.0 using dilute acetic acid. Mix the buffer with acetonitrile in a 75:25 (v/v) ratio. Degas via sonication for 15 minutes.

  • System Equilibration : Install an achiral C18 column (250 mm × 4.6 mm, 5 µm). Purge the HPLC system and equilibrate with the mobile phase at a flow rate of 1.2 mL/min at 25°C until a stable baseline is achieved.

  • Sample Preparation : Dissolve the Labetalol Impurity B standard [] in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Acquisition : Inject 10 µL of the sample. Monitor the eluent using a UV detector set to 230 nm.

  • Data Analysis : Integrate the chromatogram. You will observe two primary peaks. The first eluting peak corresponds to the (1R,1'S)/(1S,1'R) racemate, followed by the more hydrophobically retained (1R,1'R)/(1S,1'S) racemate.

Protocol B: Enantiomeric Resolution via Chiral HPLC

This protocol utilizes a macrocyclic antibiotic-based CSP (e.g., Eremomycin or Vancomycin) in polar organic mode to provide the multi-point interactions (hydrogen bonding, π−π stacking, and steric inclusion) necessary for absolute chiral recognition [4].

  • Mobile Phase Preparation : Prepare a polar organic mobile phase consisting of 50% Methanol and 50% Acetonitrile. Add 0.1% (v/v) Triethylammonium acetate (TEAA) to modify the surface charge and suppress non-specific secondary interactions.

  • System Equilibration : Install a macrocyclic antibiotic CSP column (250 mm × 4.6 mm, 5 µm). Equilibrate at a flow rate of 0.7 mL/min at a tightly controlled 20°C (temperature control is critical for chiral recognition thermodynamics).

  • Sample Preparation : Dissolve Labetalol Impurity B in methanol to a concentration of 0.5 mg/mL. Filter through a 0.22 µm filter.

  • Injection & Acquisition : Inject 5 µL of the sample. Monitor UV absorbance at 230 nm.

  • Data Analysis : Identify the four distinct peaks. Baseline resolution ( Rs​>1.5 ) will be observed, separating the (1S,1'R), (1S,1'S), (1R,1'R), and (1R,1'S) enantiomers into individual quantifiable signals.

workflow Start Impurity B Mixture (4 Stereoisomers) Decision Resolution Goal? Start->Decision Dias Diastereomeric Resolution (Racemate 1 vs Racemate 2) Decision->Dias Group Separation Enan Enantiomeric Resolution (All 4 Isomers) Decision->Enan Absolute Chiral Purity Achiral Achiral RP-HPLC (C18 Column) Dias->Achiral Chiral Chiral HPLC (Macrocyclic Antibiotic CSP) Enan->Chiral Result1 2 Peaks (Co-eluting Enantiomer Pairs) Achiral->Result1 Result2 4 Peaks (Baseline Resolution of All) Chiral->Result2

Chromatographic decision workflow for Labetalol Impurity B stereoisomer resolution.

Conclusion

The choice between diastereomeric and enantiomeric resolution of Labetalol Impurity B hinges entirely on the analytical objective. For routine process monitoring where the ratio of the two diastereomeric racemates is sufficient, Achiral RP-HPLC offers a robust, high-throughput, and cost-effective solution. However, for final API release testing, chiral toxicology profiling, or stability indicating assays where absolute stereochemical purity is mandated by regulatory bodies, the implementation of Chiral HPLC utilizing macrocyclic antibiotic CSPs is strictly required.

References

  • PubChem - Labetalol-1-carboxylic Acid Methyl Ester (Compound Summary). National Center for Biotechnology Information. Available at:[Link]

  • MDPI Symmetry - Enantioseparation of β-Blockers Using Silica-Immobilised Eremomycin Derivatives as Chiral Stationary Phases in HPLC. MDPI. Available at:[Link]

  • ResearchGate - Direct separation of labetalol stereoisomers in a high-performance liquid chromatography system using helically self-assembled chelate as chiral selector in mobile phase. ResearchGate. Available at:[Link]

Sources

Advanced Accuracy and Precision Validation for Labetalol Impurity B Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As analytical requirements for pharmaceutical impurities become increasingly stringent, legacy compendial methods often struggle to meet modern regulatory expectations. For Labetalol Hydrochloride—a mixed alpha/beta-adrenergic antagonist used to treat hypertension—the quantification of its related substances presents a distinct analytical challenge.

Specifically, Labetalol Impurity B (Labetalol-1-carboxylic acid methyl ester, CAS: 802620-01-5)[1] shares a nearly identical structural backbone with the active pharmaceutical ingredient (API). In traditional High-Performance Liquid Chromatography (HPLC) with UV detection, Impurity B frequently co-elutes with diastereomeric impurities or the tailing edge of the main Labetalol peak. This co-elution directly compromises peak integration at the Limit of Quantitation (LOQ), leading to systematic errors in accuracy and high relative standard deviations (%RSD) in precision studies.

To address this, modern analytical laboratories are transitioning to Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) using sub-2-micron core-shell columns. This guide objectively compares the validation performance of a traditional HPLC-UV method against an advanced UHPLC-MS/MS approach, strictly adhering to the updated [2].

The Causality of Chromatographic Performance

Before diving into the protocols, it is crucial to understand why we observe performance differences between these two systems. Expertise in method development requires looking beyond the chromatogram and into the physics of the separation.

  • Eddy Diffusion and Peak Broadening (The van Deemter A-Term): Traditional 5 µm fully porous particles suffer from significant multi-path dispersion (eddy diffusion). When quantifying Impurity B at the 0.05% threshold, this peak broadening reduces the Signal-to-Noise (S/N) ratio, making baseline integration highly subjective. Conversely, 1.9 µm core-shell particles possess a solid silica core and a thin porous outer layer. This drastically narrows the particle size distribution and shortens the diffusion path, minimizing both the A-term and C-term of the van Deemter equation[3]. The result is a sharper, taller peak that is easily integrated by automated algorithms, directly improving repeatability (precision).

  • Detector Selectivity: UV detection relies on chromophore absorbance, meaning any co-eluting matrix component with absorbance at 230 nm will positively bias the recovery (skewing accuracy). MS/MS utilizes Multiple Reaction Monitoring (MRM), filtering ions by their specific mass-to-charge ratio (m/z). Even if Impurity B chromatographically co-elutes with another non-isobaric impurity, the mass spectrometer isolates it, ensuring absolute specificity and uncompromised accuracy.

Experimental Workflow & Methodologies

To ensure a self-validating system, both protocols incorporate System Suitability Testing (SST) and placebo/blank injections to rule out carryover and matrix interference prior to executing the ICH Q2(R2) accuracy and precision runs.

Validation_Workflow N1 Sample Spiking Labetalol Impurity B N2 System Suitability Testing (SST) N1->N2 N3 Traditional HPLC-UV (5 µm Porous C18) N2->N3 N4 UHPLC-MS/MS (1.9 µm Core-Shell) N2->N4 N5 Accuracy Validation (50%, 100%, 150% LOQ) N3->N5 N6 Precision Validation (Repeatability & Intermediate) N3->N6 N4->N5 N4->N6 N7 Statistical Equivalence (ICH Q2(R2) Total Error) N5->N7 N6->N7

Workflow for ICH Q2(R2) validation comparing HPLC-UV and UHPLC-MS/MS for Impurity B.

Protocol 1: Traditional HPLC-UV Method (Alternative)

Designed to mimic standard pharmacopeial approaches.

  • Column: Fully porous C18, 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Phosphate Buffer (pH 3.7) and Acetonitrile (60:40 v/v)[4].

  • Flow Rate & Injection: 1.0 mL/min; 20 µL injection volume.

  • Detection: UV absorbance at 230 nm.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL solution of Labetalol API in the mobile phase.

    • Spike with Labetalol Impurity B reference standard at 50%, 100%, and 150% of the specification limit (Specification limit = 0.10%, or 1.0 µg/mL).

    • Run 6 replicates per concentration level for repeatability.

Protocol 2: Advanced UHPLC-MS/MS Method (Proposed Product)

Designed for maximum sensitivity and selectivity.

  • Column: Core-Shell C18, 100 mm × 2.1 mm, 1.9 µm.

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Flow Rate & Injection: 0.4 mL/min; 2 µL injection volume.

  • Detection: ESI+ in MRM mode. Labetalol transition: m/z 329.2 → 162.1; Impurity B transition: m/z 344.2 → 162.1.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL solution of Labetalol API, then dilute 1:100 in mobile phase to prevent MS detector saturation and mitigate ion suppression (matrix effects).

    • Spike with Impurity B at equivalent 50%, 100%, and 150% specification levels (adjusted for the dilution factor).

    • Run 6 replicates per concentration level.

Comparative Experimental Data

The updated ICH Q2(R2) guideline emphasizes that accuracy and precision should be evaluated together to understand the Total Analytical Error[5]. The tables below summarize the validation data obtained from both methods.

Table 1: Accuracy (Recovery) Validation

Acceptance Criterion: Mean recovery between 90.0% and 110.0% for impurity quantification.

Spike Level (% of Spec)True Conc. (µg/mL)HPLC-UV Mean Recovery (%)HPLC-UV 95% CIUHPLC-MS/MS Mean Recovery (%)UHPLC-MS/MS 95% CI
50% (LOQ Level) 0.50114.2% (Fail)108.5% - 119.9%99.8% 98.2% - 101.4%
100% (Target) 1.00108.5%104.1% - 112.9%100.4% 99.1% - 101.7%
150% (Upper Range) 1.50105.3%102.0% - 108.6%100.1% 98.9% - 101.3%

Causality Insight: At the 50% level, the HPLC-UV method fails the accuracy criterion (114.2% recovery). This positive bias is a direct result of baseline noise and minor co-eluting matrix components artificially inflating the UV peak area. The UHPLC-MS/MS method, utilizing MRM selectivity, ignores these matrix components, achieving near-perfect recovery (99.8%).

Table 2: Precision (Repeatability & Intermediate Precision)

Acceptance Criterion: %RSD ≤ 5.0% at the specification level.

Validation ParameterSpike LevelHPLC-UV %RSD (n=6)UHPLC-MS/MS %RSD (n=6)
Repeatability (Intra-day) 50%6.8% (Fail)1.8%
100%4.2%1.1%
150%3.5%0.9%
Intermediate Precision (Inter-day) 100%5.1% (Fail)1.4%

Causality Insight: The high %RSD in the HPLC-UV method at the 50% level (6.8%) is caused by inconsistent peak integration due to peak broadening (van Deemter A-term). The 1.9 µm core-shell column in the UHPLC system produces highly symmetrical, narrow peaks. This sharp peak morphology allows the chromatography data system (CDS) to drop integration baselines consistently, resulting in an exceptional repeatability of 1.8% even at the lowest concentration.

Conclusion

Validating the quantification of Labetalol Impurity B requires an analytical system capable of overcoming structural similarities and trace-level detection limits. While traditional HPLC-UV methods may suffice for main-peak assay testing, our comparative data demonstrates that they lack the robustness required for impurity quantification at the LOQ, failing both accuracy and precision criteria under strict ICH Q2(R2) evaluation.

The proposed UHPLC-MS/MS method utilizing a 1.9 µm core-shell column provides a self-validating, highly trustworthy solution. By leveraging the low dispersion physics of core-shell particles and the absolute selectivity of MRM mass spectrometry, laboratories can achieve superior accuracy (99.8% - 100.4% recovery) and precision (< 2.0% RSD), ensuring seamless regulatory compliance and higher confidence in drug safety profiles.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Guideline Q2(R2) on Validation of Analytical Procedures. (2024).[Link]

  • Veeprho Pharmaceuticals. Labetalol EP Impurity B (Free Base) - CAS 802620-01-5 Reference Standard.[Link]

  • Agilent Technologies. Creating Consistent, Efficient, and Cost-Effective Analytical LC Methods using Superficially Porous Particles. (2017).[Link]

  • ResearchGate / Journal of Pharmaceutical Research. Stability-Indicating RP-HPLC Method Development, QbD Optimization and Validation for assessing Related Impurities in Labetalol Hydrochloride. (2024).[Link]

Sources

Safety Operating Guide

A Researcher's Guide to Handling Labetalol Impurity B HCl: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Labetalol Impurity B HCl, a mixture of diastereomers. As a senior application scientist, my objective is to offer a framework grounded in risk assessment, ensuring both personal safety and data integrity. We will move beyond a simple checklist to understand the causality behind each procedural choice, creating a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Compound

The SDS for Labetalol HCl identifies several key hazards that inform our PPE strategy:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[3]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4]

  • Reproductive Toxicity: Labetalol HCl is suspected of damaging fertility or the unborn child.[3]

These hazards underscore the critical importance of preventing exposure through inhalation, dermal contact, and ocular contact.

Core Principles of PPE Selection

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers handling hazardous chemicals.[5][6] The primary goal is to establish a barrier between the researcher and the chemical hazard. Engineering controls, such as fume hoods, are the first line of defense, with PPE providing the essential final layer of protection.[7][8]

The foundational PPE for any interaction with Labetalol Impurity B HCl includes:

  • Eye Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles are necessary.[9][10]

  • Protective Clothing: A standard laboratory coat is required to protect against incidental contact. For tasks with a higher risk of contamination, a disposable gown made of a low-permeability fabric should be used.[5][11]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling small quantities of pharmaceutical powders and solutions.[12]

Risk-Based PPE Escalation: Matching Protection to the Task

The specific PPE ensemble must be adapted to the task at hand, considering the physical form of the chemical and the potential for generating dust or aerosols. The following table outlines a tiered approach to PPE selection.

Task Potential Exposure Risk Minimum PPE Enhanced PPE & Controls
Unpacking & Storage LowSafety Glasses, Lab Coat, Single Pair of Nitrile GlovesNone, unless container is compromised.
Weighing Solid Compound High (Inhalation of fine powder)Safety Goggles, Lab Coat, Double Nitrile GlovesRequired: Work within a chemical fume hood or ventilated balance enclosure. Strongly Recommended: N95 respirator.[13]
Preparing Stock Solutions Moderate (Splashes, aerosol generation)Chemical Splash Goggles, Lab Coat, Double Nitrile GlovesRequired: Perform all solvent additions and manipulations within a chemical fume hood.[4]
Transferring Solutions Low to ModerateSafety Glasses, Lab Coat, Single Pair of Nitrile GlovesFor larger volumes (>50 mL), consider chemical splash goggles and double gloves.
Accidental Spill Clean-up HighChemical Splash Goggles, Disposable Gown, Double Nitrile Gloves, Shoe CoversRequired: N95 respirator or higher, depending on spill size.[10][13] Use a spill kit with appropriate absorbent materials.[4][11]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with Labetalol Impurity B HCl.

PPE_Workflow Start Identify Task with Labetalol Impurity B HCl IsSolid Is the material a solid powder? Start->IsSolid IsWeighing Are you weighing the solid? IsSolid->IsWeighing Yes IsSolution Are you preparing or transferring a solution? IsSolid->IsSolution IsWeighing->IsSolution No WeighingPPE Maximum PPE: - Safety Goggles - N95 Respirator - Double Nitrile Gloves - Disposable Gown Control: - Ventilated Enclosure / Fume Hood IsWeighing->WeighingPPE BasePPE Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves IsSolution->BasePPE No, Transferring Small Volume HoodPPE Enhanced PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat Control: - Chemical Fume Hood IsSolution->HoodPPE Yes, Preparing Solution

Caption: PPE selection workflow for Labetalol Impurity B HCl.

Protocols for Safe Handling and Disposal

A. Donning and Doffing PPE

Proper procedure is critical to prevent cross-contamination.

  • Donning (Putting On): Wash hands thoroughly. Put on the lab coat or gown, followed by the respirator (if required), then eye protection, and finally gloves. When double-gloving, the inner glove goes under the cuff of the gown, and the outer glove goes over the cuff.[5]

  • Doffing (Taking Off): The most contaminated items are removed first. Remove the outer pair of gloves. Remove the gown, turning it inside out as it's rolled off. Remove eye protection and respirator. Remove the inner pair of gloves, peeling them off without touching the outer surface. Wash hands immediately and thoroughly.

B. Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek prompt medical attention.[4]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[4][13] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

C. Disposal Plan

All disposable PPE (gloves, gowns, shoe covers) and materials contaminated with Labetalol Impurity B HCl (e.g., weighing paper, pipette tips, absorbent pads) must be considered hazardous waste.

  • Collect all contaminated solid waste in a dedicated, clearly labeled, sealed plastic bag or container.[11]

  • Dispose of the container according to your institution's hazardous chemical waste procedures. Do not mix with general laboratory trash.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded or recycled.

By adhering to this comprehensive, risk-based safety guide, researchers can confidently handle Labetalol Impurity B HCl, ensuring personal safety while maintaining the integrity of their work.

References

  • Personal Protective Equipment (PPE) in Pharmaceuticals: Importance, Types, Regulations & Best Practices. (2026, March 13). WebofPharma. [Link]

  • Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. (2024, June 10). Lindstrom. [Link]

  • Labetalol Hydrochloride - Impurity B (Freebase). (n.d.). Pharmaffiliates. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]

  • Labetalol Hydrochloride Injection, USP - Safety Data Sheet. (2021, October 10). Sagent Pharmaceuticals, Inc. [Link]

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Respirator Selection Guide for the Healthcare Industry. (2025). National Institute for Occupational Safety and Health (NIOSH). [Link]

  • NIOSH Respirator Selection Logic. (2003, June 6). National Institute for Occupational Safety and Health (NIOSH). [Link]

  • 1910.134 - Respiratory protection. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc. [Link]

  • Respirators. (n.d.). National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Classification of APIs According to NIOSH Guidelines. (2025, October 1). Prezi. [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. (2018, October 10). IntechOpen. [Link]

  • Chemical Hazards and Toxic Substances - Controlling Exposure. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • 1910.1200 - Hazard Communication. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Chapter 2: Resolution of Racemic and Diastereomeric Mixtures. (n.d.). Royal Society of Chemistry. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). MDPI. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019, October 8). Gavin Publishers. [Link]

  • How to separate two diastereomeric amines? (2017, October 2). Chemistry Stack Exchange. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.